molecular formula C11H11BrO B1646477 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

Cat. No.: B1646477
M. Wt: 239.11 g/mol
InChI Key: XEDVCDSNGYBOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C11H11BrO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3

InChI Key

XEDVCDSNGYBOOV-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC(=CC=C1)Br)O

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)Br)O

Origin of Product

United States

Foundational & Exploratory

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

Part 1: Executive Summary & Chemical Identity

Compound Overview 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol is a specialized alkynyl carbinol intermediate used primarily in the synthesis of pharmaceutical agents (specifically mGluR5 antagonists) and advanced organic materials. Functionally, it serves as a "masked" terminal alkyne . The bulky 2-hydroxy-2-propyl group acts as a robust protecting group for the alkyne moiety during metal-catalyzed cross-coupling reactions, stabilizing the molecule against unwanted oligomerization before it is cleaved to reveal the reactive terminal alkyne (1-bromo-3-ethynylbenzene).

Chemical Structure & Identity

  • IUPAC Name: 2-Methyl-4-(3-bromophenyl)but-3-yn-2-ol

  • Molecular Formula: C₁₁H₁₁BrO

  • Molecular Weight: 239.11 g/mol

  • SMILES: CC(C)(O)C#Cc1cccc(Br)c1

  • Key Functional Groups:

    • Aryl Halide (Meta-Bromo): Handle for further cross-coupling (Suzuki, Buchwald-Hartwig).

    • Internal Alkyne: Rigid linker.

    • Tertiary Alcohol: Protecting group / polarity modulator.

Physicochemical Properties (Derived)

  • Physical State: Viscous pale yellow oil or low-melting solid (approx. MP 40–50 °C; meta-substitution typically lowers MP relative to para-analogs).

  • Solubility: Highly soluble in polar organic solvents (DCM, EtOAc, THF, MeOH); insoluble in water.

  • Stability: Stable under ambient conditions; sensitive to strong acids (dehydration risk) and strong bases (retro-Favorskii cleavage).

Part 2: Spectroscopic Profile (Diagnostic)

Accurate identification is critical for quality control in drug development. The following spectral data is derived from standard substituent effects for the meta-bromo isomer.

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, CDCl₃)

7.60 (t, J=1.8 Hz, 1H)
H2 (Aromatic, between Br and Alkyne)

7.45 (dt, J=7.8, 1.5 Hz, 1H)
H4 (Ortho to Br)

7.35 (dt, J=7.8, 1.5 Hz, 1H)
H6 (Ortho to Alkyne)

7.18 (t, J=7.8 Hz, 1H)
H5 (Meta position)

1.62 (s, 6H)
Gem-Dimethyl (Characteristic singlet)
¹³C NMR (100 MHz, CDCl₃)

~122.0
C-Br (Carbon bearing Bromine)

~93.5, 82.0
Alkyne Carbons (Internal)

65.5
Carbinol Carbon (Quaternary)

31.5
Methyl Carbons

Part 3: Synthesis Protocol (Sonogashira Coupling)

Rationale: Direct synthesis from 1,3-dibromobenzene is possible but statistically difficult, often leading to bis-alkynylation. The preferred high-purity route utilizes 1-bromo-3-iodobenzene . The C–I bond is significantly more reactive toward oxidative addition by Pd(0) than the C–Br bond, allowing for exclusive chemoselective coupling at the iodo-position, leaving the bromo-position intact for downstream diversity.

Reagents:

  • 1-Bromo-3-iodobenzene (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) [Solvent/Base]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 minutes.

  • Solvation: Add 1-bromo-3-iodobenzene (10 mmol) and dry Et₃N (30 mL). Degas the solution by bubbling Argon through the liquid for 10 minutes (sparging) to remove dissolved O₂ (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.1 mmol) to the stirring solution. The mixture will typically turn yellow/brown.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (12 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide should disappear; the bromide remains intact.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove precipitated ammonium salts and palladium black. Rinse the pad with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via ¹H NMR (look for the disappearance of the characteristic meta-iodide shifts).

Part 4: Deprotection Strategy (Retro-Favorskii)

Context: The primary utility of this compound in drug discovery is as a precursor to 1-bromo-3-ethynylbenzene . The 2-hydroxy-2-propyl group is cleaved to release acetone and the terminal alkyne.

Mechanism: Base-catalyzed Retro-Favorskii reaction.

Protocol:

  • Dissolution: Dissolve 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol (5 mmol) in Toluene (20 mL).

  • Base Treatment: Add powdered Sodium Hydroxide (NaOH, 15 mmol, 3 equiv).

  • Reflux: Heat the heterogeneous mixture to reflux (110°C) for 2–4 hours. The evolution of acetone (BP 56°C) drives the equilibrium.

  • Workup: Cool to RT. Pour into ice water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Result: Quantitative yield of 1-bromo-3-ethynylbenzene (Volatile! Handle with care).

Part 5: Applications & Pathway Visualization

Drug Development Relevance (mGluR5 Antagonists): The 3-bromophenyl-alkyne motif is a bioisostere for the 6-methyl-2-(phenylethynyl)pyridine scaffold found in MPEP and MTEP (potent mGluR5 antagonists used in research for Fragile X syndrome and anxiety). The meta-bromo handle allows for the subsequent introduction of heterocycles via Suzuki coupling to fine-tune solubility and metabolic stability.

Material Science: Used as a core rigid linker for synthesizing meta-conjugated oligomers (phenylene ethynylenes) which exhibit unique folding properties compared to their linear para-counterparts.

Workflow Diagram (DOT):

G Precursor 1-Bromo-3-iodobenzene Catalyst Pd(PPh3)2Cl2 / CuI Et3N, 60°C Precursor->Catalyst Reagent 2-Methyl-3-butyn-2-ol Reagent->Catalyst Intermediate 2-Methyl-4-(3-bromophenyl)- 3-butyn-2-ol (Target Compound) Catalyst->Intermediate Sonogashira Coupling Deprotection Retro-Favorskii (NaOH, Toluene, Reflux) Intermediate->Deprotection Product 1-Bromo-3-ethynylbenzene (Terminal Alkyne) Deprotection->Product - Acetone Application mGluR5 Antagonists (Suzuki Coupling) Product->Application

Caption: Synthetic pathway from chemoselective halogenation to the masked alkyne intermediate and subsequent liberation of the terminal alkyne for pharmaceutical applications.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2018. Link

  • Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-MTEP: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

  • Perrin, D. M., & Ohta, K. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Link

Sources

Technical Guide: The Use of 2-Methyl-3-butyn-2-ol (MBO) as an Acetylene Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of terminal aryl alkynes, the direct use of acetylene gas is often precluded by safety hazards (explosivity) and the difficulty of controlling stoichiometry (preventing double-addition to form symmetrical diarylalkynes). Consequently, "monoprotected" acetylene surrogates are standard in drug development.

While trimethylsilylacetylene (TMSA) is the academic standard, 2-methyl-3-butyn-2-ol (MBO) serves as the superior industrial alternative. It offers a significant cost advantage (approx. 1/50th the cost of TMSA), higher atom economy, and a distinct polarity profile that simplifies purification.

This guide details the mechanistic principles, installation protocols, and deprotection dynamics of MBO, specifically focusing on the Retro-Favorskii cleavage pathway.

The Chemistry of the MBO Moiety[1]

MBO functions as a "masked" acetylene. Unlike standard protecting groups that are added to an existing molecule, MBO is used as a reagent to install the alkyne functionality.

Structural Logic

The efficacy of MBO relies on the tertiary alcohol motif. This group serves two functions:

  • Steric Bulk: Prevents the formation of the "double-coupled" side product (diarylalkyne) during Sonogashira coupling.

  • Latent Leaving Group: The dimethyl carbinol moiety is stable under oxidative and acidic conditions but collapses under thermodynamic basic conditions to release acetone.

MBO_Structure cluster_0 2-Methyl-3-butyn-2-ol (MBO) MBO HC≡C-C(OH)(CH3)2 Role1 Alkyne Terminus (Reactive Site) MBO->Role1 Pd-Catalyzed Coupling Role2 Tertiary Alcohol (Protective Anchor) MBO->Role2 Retro-Favorskii Cleavage

Figure 1: Functional decomposition of the MBO reagent.

Phase 1: Installation via Sonogashira Coupling

The installation of MBO is achieved via Sonogashira cross-coupling with aryl halides (Ar-X). The high polarity of the hydroxyl group often makes the intermediate (Ar-MBO) crystalline or easily separable from non-polar byproducts, a distinct advantage over the lipophilic TMS-alkynes.

Standard Protocol (Pd/Cu Catalysis)

Target: Synthesis of 4-(Aryl)-2-methyl-3-butyn-2-ol.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • MBO (1.2 – 1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • CuI (1-2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: THF or Toluene (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vessel, dissolve the aryl halide in degassed THF (0.5 M).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the amine base followed by MBO via syringe.

  • Reaction: Heat to 50–80°C. Monitor by TLC/HPLC. The MBO adduct is significantly more polar than the starting aryl halide.

  • Workup: Filter off ammonium salts. Concentrate the filtrate. The MBO-intermediate often crystallizes upon cooling or addition of hexanes.

Data: Catalyst Efficiency Comparison
EntryCatalyst SystemBase/SolventTemp (°C)Yield (%)Notes
1PdCl₂(PPh₃)₂ / CuIEt₃N / THF6092-98Standard robust protocol.
2Pd(OAc)₂ / PPh₃ / CuIEt₂NH / DMF8085-90Better for aryl chlorides.
3Pd/C / CuIEt₃N / iPrOH8088Heterogeneous; easier Pd removal.
4Pd(OAc)₂ / DABCOTBAB / H₂O2575-85Copper-free; greener but slower.

Phase 2: Deprotection (The Retro-Favorskii Reaction)[3]

The deprotection of MBO is the critical differentiator from silyl protecting groups. It does not use fluoride. Instead, it utilizes a base-mediated thermal extrusion of acetone, known as the Retro-Favorskii reaction.[2]

Mechanism

The reaction is an equilibrium process. To drive the reaction to completion, acetone must be removed from the system (usually via distillation).

  • Deprotonation: Base removes the hydroxyl proton.

  • Collapse: The alkoxide collapses to form a ketone (acetone).

  • Elimination: The electrons from the C-C bond shift to the alkyne carbon, expelling the acetylide anion.

  • Protonation: The acetylide is protonated by the solvent or conjugate acid to yield the terminal alkyne.

RetroFavorskii Step1 Start: Ar-C≡C-C(OH)Me2 Step2 Intermediate: Alkoxide Anion [Ar-C≡C-C(O⁻)Me2] Step1->Step2 + Base (KOH/NaH) Step3 Transition State: C-C Bond Cleavage Step2->Step3 Heat (Δ) Step4 Products: Ar-C≡C⁻  +  Acetone (Me2C=O) Step3->Step4 Retro-Favorskii Step4->Step4 Acetone Distilled Off (Driving Force) Step5 Final: Ar-C≡CH Step4->Step5 + H⁺ source

Figure 2: The Retro-Favorskii cleavage mechanism.

Optimized Deprotection Protocol

Reagents:

  • Ar-MBO Intermediate

  • Powdered KOH (2-3 equiv) or NaH (catalytic amounts possible in specific high-vac setups)

  • Solvent: Toluene or Isopropanol/Toluene mix

Procedure:

  • Dissolution: Dissolve the MBO intermediate in Toluene (0.2 M).

  • Base Addition: Add powdered KOH.

  • Reflux with Distillation: Heat the mixture to reflux (110°C).

    • Critical Step: Use a Dean-Stark trap or open distillation head to continuously remove the low-boiling acetone (bp 56°C) as it forms. Failure to remove acetone will result in stalled conversion.

  • Monitoring: The reaction is complete when the starting material spot disappears (TLC).

  • Quench: Cool to RT. Carefully quench with water or saturated NH₄Cl.

  • Isolation: Separate layers. The toluene layer contains the terminal alkyne.

Strategic Comparison: MBO vs. TMSA

For industrial scale-up, MBO is almost always preferred unless the substrate is base-sensitive.

Feature2-Methyl-3-butyn-2-ol (MBO)Trimethylsilylacetylene (TMSA)
Cost Low (~$50/kg)High (~$2,000/kg)
Atom Economy High (Acetone byproduct = 58 Da)Low (TMS byproduct = 73 Da + reagents)
Deprotection Base/Heat (KOH, 110°C)Mild (K₂CO₃/MeOH or TBAF)
Stability Robust; requires heat to cleave.Labile; can cleave prematurely.
Purification Polar handle aids separation.Non-polar; co-elutes with byproducts.
Best Use Case Scale-up; API synthesis; Stable substrates.Discovery chemistry; Base-sensitive substrates.

Real-World Application: Erlotinib Synthesis

The synthesis of Erlotinib (Tarceva) , an EGFR inhibitor, is the textbook industrial application of MBO.

  • Substrate: 6,7-bis(2-methoxyethoxy)-4-chloroquinazoline.

  • Process:

    • Coupling: The chloro-quinazoline is coupled with MBO (Pd/Cu catalysis).

    • Deprotection: The quinazoline-MBO intermediate is treated with NaOH/Isopropanol under reflux. The acetone is stripped off, yielding the terminal alkyne 4-ethynylquinazoline derivative.

    • Final Step: Coupling with 3-ethynylaniline.

This route avoids the use of volatile, expensive silyl reagents on a multi-kilogram scale.

References

  • Review of Acetylene Surrogates

    • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Retro-Favorskii Mechanism & Protocols

    • Havens, S. J., & Hergenrother, P. M. (1985). Synthesis of Aryl Acetylenes by the Retro-Favorskii Reaction. Journal of Organic Chemistry, 50(10), 1763–1765.
  • Industrial Application (Erlotinib)

    • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[4] Beilstein Journal of Organic Chemistry, 10, 384–393.

  • Comparison of Protecting Groups

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5] (Chapter on Alkyne Protection).[1][5][6][7][8][9]

Sources

An In-Depth Technical Guide to Bifunctional Linkers with Aryl Bromide and Internal Alkyne Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the intricate world of complex molecule synthesis, particularly in drug development and bioconjugation, the ability to selectively modify different parts of a molecule in a stepwise fashion is paramount. Bifunctional linkers serve as the crucial bridges connecting distinct molecular entities, such as an antibody to a cytotoxic payload in an Antibody-Drug Conjugate (ADC) or a target-binding warhead to an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[1] The linker is not merely a spacer; its chemical nature, length, and flexibility are critical determinants of the final conjugate's efficacy, selectivity, and pharmacokinetic properties.[2]

This guide focuses on a specific, highly versatile class of bifunctional linkers: those featuring both an aryl bromide and an internal alkyne moiety. The power of this combination lies in the principle of orthogonal reactivity . The aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the internal alkyne provides a site for distinct transformations, most notably cycloaddition reactions.[3][] This orthogonality allows for a modular and controlled synthetic strategy, enabling the sequential attachment of different molecular fragments with high precision and minimal interference.

This document provides a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for employing these powerful molecular tools.

Part 1: Core Chemistry and Design Principles

The strategic utility of aryl bromide and internal alkyne linkers stems from the distinct and non-interfering reactivity of each functional group.

The Aryl Bromide: A Versatile Handle for C-C and C-N Bond Formation

The aryl bromide moiety is a cornerstone of modern synthetic chemistry, primarily serving as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. Its reactivity is more favorable than that of aryl chlorides and less prone to side reactions than aryl iodides, striking an optimal balance for many applications.

Key reactions involving the aryl bromide include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent (e.g., a boronic acid or ester). This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[5]

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne, a reaction that is itself a powerful tool for building molecular complexity.[6][7]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine, essential for linking amine-containing biomolecules or payloads.

  • Heck Coupling: Formation of a carbon-carbon bond with an alkene.

The choice of reaction dictates the type of molecular fragment that can be introduced at this position, offering immense flexibility in the late stages of a synthetic sequence.

Table 1: Comparison of Key Cross-Coupling Reactions for Aryl Bromide Modification

ReactionCoupling PartnerBond FormedTypical Catalyst SystemKey AdvantagesConsiderations
Suzuki-Miyaura Boronic Acid/EsterC(sp²) - C(sp²)Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)High functional group tolerance, commercially available reagents, often aqueous conditions possible.[5][8]Boronic acids can be unstable; potential for homo-coupling.
Sonogashira Terminal AlkyneC(sp²) - C(sp)Pd(0) catalyst, Cu(I) co-catalyst (optional), Amine base (e.g., Et₃N).[6]Direct introduction of an alkyne, mild conditions.Copper can promote alkyne homo-coupling (Glaser coupling).[6]
Buchwald-Hartwig Amine (1° or 2°)C(sp²) - NPd(0) catalyst, Bulky phosphine ligand, Strong base (e.g., NaOt-Bu).Crucial for synthesizing aryl amines and derivatives.Requires strictly anhydrous/anaerobic conditions; strong base can be limiting.
The Internal Alkyne: A Stable and Specific Reaction Partner

The carbon-carbon triple bond of an alkyne is a hub of reactivity, serving as a key building block in medicinal chemistry.[][9] While terminal alkynes are most famous for their role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," internal alkynes offer distinct advantages.[10][11]

  • Stability: Internal alkynes are generally more stable and less prone to side reactions like homo-coupling compared to their terminal counterparts.

  • Defined Geometry: The linear geometry of the alkyne imparts rigidity to the linker, which can be critical for controlling the spatial orientation of the conjugated molecules, a key factor in PROTAC design.[12][2]

  • Specific Reactivity: While less reactive in standard CuAAC, internal alkynes can participate in other powerful transformations:

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If the alkyne is incorporated into a strained ring system (e.g., cyclooctyne), it can react rapidly with azides without the need for a cytotoxic copper catalyst.[13] This bioorthogonal reaction is ideal for applications in living systems.[14]

    • Metal-Catalyzed Reactions: Internal alkynes can undergo various other metal-catalyzed transformations, though these are less common in bioconjugation schemes.

The choice to use an internal alkyne is often a deliberate one, prioritizing stability and structural definition over the raw speed of a terminal alkyne in CuAAC.

The Power of Orthogonality: A Sequential Conjugation Strategy

The true elegance of this linker class is the ability to address each functional group independently. A typical workflow involves first modifying the aryl bromide via a palladium-catalyzed reaction, followed by a second, distinct reaction at the alkyne. This ensures a controlled, stepwise assembly of the final conjugate.

G cluster_0 Step 1: Aryl Bromide Modification cluster_1 Step 2: Alkyne Modification Linker Linker (Aryl-Br + Internal Alkyne) Reaction1 Suzuki Coupling (Pd Catalyst, Base) Linker->Reaction1 Mol_A Molecule A (e.g., Boronic Acid) Mol_A->Reaction1 Intermediate Intermediate (Molecule A attached) Reaction1->Intermediate Reaction2 Click Chemistry (e.g., SPAAC) Intermediate->Reaction2 Mol_B Molecule B (e.g., Azide) Mol_B->Reaction2 Final_Product Final Conjugate (A - Linker - B) Reaction2->Final_Product caption Sequential conjugation workflow. G A Aryl Di-halide (e.g., 1-bromo-4-iodobenzene) R Sonogashira Coupling [Pd(PPh₃)₄, CuI, Et₃N] A->R + B Terminal Alkyne (R-C≡CH) B->R C Bifunctional Linker (Br-Aryl-C≡C-R) R->C caption Core synthesis via Sonogashira coupling.

Figure 2. A common synthetic route to the linker core.

Further functionalization of the 'R' group on the alkyne can introduce other functionalities or points of attachment, depending on the desired linker architecture.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling to modify the aryl bromide moiety of the linker. It is a self-validating system that includes checkpoints for reaction monitoring.

Objective: To couple an aryl bromide-alkyne linker with an arylboronic acid.

Materials:

  • Aryl bromide-alkyne linker (1.0 eq)

  • Arylboronic acid (1.2 eq) [15]* Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq) [16]* Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand [15]* Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq) [8]* Solvent: 1,4-Dioxane or a mixture like n-propanol/water [15][17]* Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide-alkyne linker (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq). [15]2. Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe, followed by the aqueous K₂CO₃ solution. The mixture should be biphasic.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): After 1 hour, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by Thin-Layer Chromatography (TLC) or LC-MS. Compare the spot of the reaction mixture against a spot of the starting aryl bromide linker. The reaction is complete when the starting material is fully consumed. [8]6. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. [15]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Characterization

Confirming the identity and purity of the synthesized linkers and their conjugates is critical. A combination of spectroscopic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Successful coupling is often confirmed by the appearance of new aromatic signals and the disappearance of the starting material's characteristic peaks. [18] * ¹³C NMR: Shows the carbon skeleton of the molecule. The signals for the alkyne carbons (~80-90 ppm) and the carbon atoms involved in the new C-C bond are diagnostic. [19]* Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the confirmation of the elemental composition of the synthesized molecule. [19]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak indicates a pure substance.

Part 3: Applications in Drug Development

The unique architecture of these linkers makes them highly suitable for constructing complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. [20]The linker is a critical component that ensures the ADC remains stable in circulation but releases the payload at the tumor site. [21] An aryl bromide/internal alkyne linker can be employed in ADC synthesis in a sequential manner. For instance, the aryl bromide could be used to attach the linker to a payload molecule via a Suzuki or Buchwald-Hartwig reaction. The resulting payload-linker construct, now bearing a reactive alkyne, can then be conjugated to an azide-modified antibody via SPAAC. This modularity allows for the creation of a library of ADCs by varying the payload or antibody component.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. [1][22]The linker's role is paramount, as its length and geometry dictate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). [23][2] The rigid, linear nature of the internal alkyne can provide a defined spatial separation between the two ligands. [24][25]The aryl bromide serves as a convenient point for synthetic elaboration, allowing chemists to systematically vary the linker's structure and optimize the geometry for efficient protein degradation. The aldehyde-alkyne-amine (A3) coupling is another powerful method to generate linkers with medicinal chemistry relevance for PROTACs. [24][25]

Conclusion and Future Outlook

Bifunctional linkers possessing aryl bromide and internal alkyne moieties represent a powerful and versatile platform in modern medicinal chemistry. Their value is rooted in the principles of orthogonal chemistry, allowing for the controlled, sequential construction of complex molecules like ADCs and PROTACs. By providing robust handles for well-established cross-coupling reactions and specific cycloadditions, these linkers grant chemists exquisite control over their synthetic strategy. As the demand for more sophisticated and precisely engineered therapeutics continues to grow, the strategic application of such intelligently designed linkers will undoubtedly play an even more critical role in the future of drug discovery and development.

References

  • Synthesis of internal alkynes. a Sonogashira coupling of unactivated... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Tavares, C. D. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction? - Scinapse. Available from: [Link]

  • Liu, C., et al. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Organic Letters. Available from: [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. Available from: [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Agard, N. J., et al. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Comprehensive Organic Synthesis II. Available from: [Link]

  • Qin, Z., et al. (2019). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition. Available from: [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. Available from: [Link]

  • Chudasama, V., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Journal of the American Chemical Society. Available from: [Link]

  • Chen, Y., et al. (2023). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications. Available from: [Link]

  • De Vleeschouwer, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Available from: [Link]

  • De Vleeschouwer, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Available from: [Link]

  • Top, S., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Jack, J. (2021). Alkynes. In Drug Discovery with Privileged Building Blocks. Taylor & Francis eBooks. Available from: [Link]

  • Synthesis of an alkyne functionalized linker for surfaces, 19, as well... - ResearchGate. Available from: [Link]

  • Novel Heterogeneous Pd Catalysts for Cross‐Coupling Reactions in Biocompatible Media: Structural Insights from Solid‐State NMR Techniques - ResearchGate. Available from: [Link]

  • Mitchell, P. G., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Top, S., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Dicycloalkylaminepyrophosphatoplatinum(II) Complexes | ACS Omega - ACS Publications. Available from: [Link]

  • Le-Phuc, P., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Catalysis Science & Technology. Available from: [Link]

  • Plenio, H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Available from: [Link]

  • Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets | Almac. Available from: [Link]

  • Use of a Cyclic α-Alkylidene-β-Diketone as a Cleavable Linker Strategy for Antibody-Drug Conjugates - PubMed. Available from: [Link]

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The Strategic Deployment of Meta-Substituted Arylalkynes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-substituted arylalkynes represent a unique and powerful class of building blocks in organic synthesis. Their distinct electronic and steric properties, stemming from the meta substitution pattern, present both a synthetic challenge and a strategic advantage. Overcoming the inherent ortho-, para-directing bias of classical electrophilic aromatic substitution has spurred the development of innovative catalytic methodologies, particularly in C-H activation and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of meta-substituted arylalkynes. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and explore their pivotal role in the construction of complex molecules for medicinal chemistry and materials science.

Introduction: The Meta-Substitution Challenge and Opportunity

The arylalkyne motif is a cornerstone in various scientific domains, appearing in natural products, pharmaceuticals, and advanced materials.[1] While the synthesis of ortho- and para-substituted isomers is often straightforward, the selective construction of their meta-counterparts is a significant challenge due to the governing principles of electrophilic aromatic substitution.[2] The ability to precisely install functionality at the meta position opens new avenues for molecular design, allowing for fine-tuning of steric and electronic properties, which is particularly crucial in drug development for optimizing target engagement and pharmacokinetic profiles.[3][4]

This guide navigates the modern solutions to this challenge, focusing on catalytic methods that have revolutionized access to these valuable synthons. We will explore how directing group strategies and advanced cross-coupling reactions provide regioselective control and discuss how the unique reactivity of the resulting meta-substituted arylalkynes is harnessed in subsequent transformations like cycloadditions and polymerizations.

Strategic Synthesis of Meta-Substituted Arylalkynes

Accessing the meta-substituted arylalkyne core requires bypassing traditional synthetic logic. Modern catalysis offers several powerful and regioselective strategies.

Directed Meta-C–H Activation and Alkynylation

One of the most elegant strategies for installing a functional group at a remote position is through directing group-assisted C–H activation.[5] This approach utilizes a functional group already present on the arene to chelate to a transition metal catalyst, which is then delivered to a specific C-H bond. For meta-functionalization, a template or a transient mediator is often employed to create a large metallacycle that can only reach the sterically accessible meta-C-H bonds.[1][6]

The general workflow involves the initial ortho-palladation directed by a guiding group. A mediator, such as a modified norbornene, inserts into the Pd-C bond. This is followed by a second C-H activation event at the meta position, forming a more stable intermediate which then undergoes reductive elimination, releasing the mediator and positioning the catalyst for the desired functionalization.[5][6]

G cluster_0 Directed Meta-C-H Alkynylation Workflow A Arene with Directing Group (DG) B Ortho-Palladation A->B Pd(II) Catalyst C Mediator Insertion (e.g., Norbornene) B->C D Remote C-H Activation (Meta Position) C->D E Catalytic Cycle Intermediate D->E G Reductive Elimination & Mediator Release E->G Coupling F Alkynylating Agent (R-C≡C-X) F->E G->B Regenerates Catalyst H Meta-Alkynylated Product G->H

Caption: Workflow for meta-C-H alkynylation via a transient mediator strategy.

Causality in Experimental Design: The choice of directing group is critical; it must coordinate effectively with the catalyst but be removable under mild conditions post-synthesis. Similarly, the mediator's structure can be tuned to optimize the geometry of the key intermediate, thereby enhancing meta-selectivity. The ligand on the palladium catalyst also plays a crucial role, influencing both reactivity and selectivity.[7]

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and versatile method for forming sp²–sp carbon–carbon bonds, reacting a vinyl or aryl halide with a terminal alkyne.[8] For synthesizing meta-substituted arylalkynes, this reaction is invaluable when a meta-halogenated arene is readily available. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]

G cluster_1 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 ArylHalide meta-Aryl-X ArylHalide->OxAdd PdII_Aryl meta-Aryl-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation 3 Alkyne H-C≡C-R' CuCycle Copper(I) Acetylide Formation Alkyne->CuCycle Cu(I), Base CuAcetylide Cu-C≡C-R' CuCycle->CuAcetylide 2 CuAcetylide->Transmetalation PdII_Alkyne meta-Aryl-Pd(II)-C≡C-R'(L2) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim 4 RedElim->Pd0 Regeneration Product meta-Aryl-C≡C-R' RedElim->Product

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling for Meta-Substituted Arylalkynes

This protocol describes a general procedure for the palladium/copper-catalyzed coupling of a meta-substituted aryl halide with a terminal alkyne.

Materials:

  • Meta-substituted aryl halide (e.g., 1-iodo-3-nitrobenzene) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., triethylamine or diisopropylethylamine) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the meta-substituted aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired meta-substituted arylalkyne.

Self-Validation: The success of this protocol relies on maintaining anaerobic conditions, as the Pd(0) active catalyst is oxygen-sensitive. The copper co-catalyst is essential for facilitating the transmetalation step.[8] The choice of base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed.

Reactivity and Strategic Applications

The unique arrangement of the alkyne and the meta-substituent provides a versatile platform for constructing complex molecular architectures.

Cycloaddition Reactions

The alkyne moiety is an excellent dienophile or dipolarophile, enabling the rapid construction of cyclic and heterocyclic systems.

  • [2+2+2] Cycloadditions: This powerful transformation allows for the one-step synthesis of highly substituted benzene rings by reacting three alkyne components.[10] Using a meta-substituted arylalkyne as one component provides direct access to complex aromatic cores that would be challenging to synthesize otherwise.

  • [3+2] Dipolar Cycloadditions: Reactions with 1,3-dipoles such as azides or nitrosoarenes yield five-membered heterocycles.[11][12] This is a cornerstone of "click chemistry" and is widely used in bioconjugation and medicinal chemistry for creating libraries of drug-like molecules. The electronic nature of the meta-substituent can influence the regioselectivity of the cycloaddition.[13]

Applications in Medicinal Chemistry

The meta-substitution pattern is prevalent in a wide range of bioactive molecules. The ability to synthesize these arylalkynes efficiently has a profound impact on drug discovery.

  • Scaffolds for Drug Candidates: They serve as key intermediates for synthesizing complex pharmaceuticals. The meta-positioning of substituents can dramatically enhance biological activity compared to ortho or para isomers by optimizing interactions within a protein's binding pocket.[4]

  • Bioisosteric Replacement: Saturated, three-dimensional cage structures, such as bicyclo[3.1.1]heptanes (BCHeps), can be synthesized to act as non-aromatic mimics of meta-substituted benzene rings.[14][15] These bioisosteres often exhibit superior pharmacokinetic properties, including increased solubility and improved metabolic stability, while maintaining the crucial vector orientation of the substituents.[16]

Table 1: Comparison of Physicochemical Properties of a Meta-Substituted Arene vs. its Bioisostere

PropertyMeta-Substituted Arene (Parent Drug)Bicyclo[3.1.1]heptane (BCHep) BioisostereRationale for Improvement
Solubility (Aqueous)Low to ModerateGenerally HigherIncreased sp³ character reduces planarity and improves solvation.[16]
Metabolic StabilitySusceptible to oxidation (e.g., P450)Generally HigherRemoval of the aromatic ring eliminates common metabolic hotspots.[15]
Lipophilicity (logP)HighTypically LowerIncreased polarity and reduced flat surface area.
Fsp³ (Fraction of sp³ carbons)LowHighBy definition, replacing an sp²-rich arene with an sp³-rich cage.
Applications in Materials Science

The rigid, linear nature of the alkyne unit makes these molecules excellent building blocks for functional materials.

  • Conducting Polymers: Polymerization of meta-substituted arylalkynes, for instance through alkyne metathesis, can lead to conjugated polymers.[17] The meta-linkage disrupts full conjugation along the polymer backbone compared to a para-linkage, which can be used to tune the material's electronic properties, such as the band gap and conductivity.[8][18]

  • Functional Materials: The alkyne can be further functionalized to create materials with specific optical or electronic properties, finding use in molecular electronics and organic light-emitting diodes (OLEDs).

Controlling Regioselectivity in Reactions

The outcome of reactions involving unsymmetrical arylalkynes is highly dependent on regioselectivity. For meta-substituted arylalkynes, the interplay between the electronic nature of the meta-substituent and steric factors is key.

  • Electronic Effects: An electron-donating group (EDG) at the meta-position can influence the electron density of the two acetylenic carbons differently, guiding the regioselective attack of an electrophile or nucleophile. Conversely, an electron-withdrawing group (EWG) will have the opposite effect.[19]

  • Steric Hindrance: The meta-substituent itself does not directly flank the alkyne, but it contributes to the overall steric environment of the molecule, which can influence how a bulky catalyst or reagent approaches the reactive site.[20]

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand can be a powerful tool to override the inherent substrate bias and enforce a desired regioselectivity.[21][22] Chiral ligands can even be used to achieve enantioselective transformations.[23]

Future Outlook

The field of meta-substituted arylalkynes continues to evolve. Future research will likely focus on the development of more efficient and sustainable catalytic systems for their synthesis, particularly those that avoid precious metals or operate under milder conditions. The exploration of new directing groups that are traceless or can be installed and removed with greater ease will further enhance the utility of C-H activation strategies. As our understanding of catalyst-substrate interactions deepens, we can expect to see even greater control over regioselectivity, opening the door to the synthesis of increasingly complex and functional molecules for a new generation of pharmaceuticals and advanced materials.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be generated here.

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Methodological & Application

Selective Sonogashira coupling of 1-bromo-3-iodobenzene with 2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 1-bromo-3-iodobenzene with 2-methyl-3-butyn-2-ol . This transformation is a cornerstone in medicinal chemistry library synthesis, allowing researchers to install a protected acetylene handle at the labile C–I position while preserving the C–Br bond for subsequent functionalization (e.g., Suzuki or Buchwald-Hartwig couplings).

The selectivity relies on the kinetic differentiation between the oxidative addition rates of Palladium(0) into Carbon-Iodine (


) versus Carbon-Bromine (

) bonds. By strictly controlling temperature and catalyst ligands, >95% chemoselectivity can be achieved.

Strategic Rationale & Mechanism

The "Masked" Acetylene Strategy

2-methyl-3-butyn-2-ol is utilized here as a robust, inexpensive surrogate for acetylene gas or trimethylsilylacetylene (TMSA). It offers two distinct advantages:

  • Handling: It is a liquid at room temperature, avoiding the hazards of gaseous acetylene.

  • Deprotection: The acetone protecting group is easily removed via a retro-Favorsky reaction (Base/Heat), liberating the terminal alkyne for further elaboration.

Mechanistic Selectivity

The Sonogashira catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. The bond dissociation energy (BDE) of C–I (65 kcal/mol) is significantly lower than that of C–Br (81 kcal/mol).

  • At Room Temperature (20–25°C): The Pd(0) catalyst inserts almost exclusively into the C–I bond.

  • At Elevated Temperatures (>60°C): The energy barrier for C–Br insertion is overcome, leading to bis-coupling (side product) or polymerization.

Reaction Pathway Diagram

SonogashiraSelectivity Start 1-bromo-3-iodobenzene OxAdd_I Int-A: Oxidative Addition (C-I Bond) Start->OxAdd_I Fast at 25°C OxAdd_Br Int-B: Oxidative Addition (C-Br Bond) Start->OxAdd_Br Slow at 25°C Requires Heat Pd0 Pd(0) Species Pd0->OxAdd_I TransMet Transmetallation (Cu-Acetylide) OxAdd_I->TransMet Byproduct Impurity: Bis-Coupled (Oligomers) OxAdd_Br->Byproduct High Temp Only RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target: Mono-Coupled (Bromide Intact) RedElim->Product

Figure 1: Kinetic branching showing the preferential oxidative addition pathway for C-I bonds at ambient temperature.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
1-Bromo-3-iodobenzene 282.901.0Substrate
2-Methyl-3-butyn-2-ol 84.121.1Alkyne Source

701.900.02 (2 mol%)Catalyst
CuI (Copper Iodide)190.450.04 (4 mol%)Co-Catalyst
Triethylamine (TEA) 101.19SolventBase/Solvent

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with septum.

  • Inert gas supply (Argon or Nitrogen).

  • Degassed solvents (Critical).[3]

Step-by-Step Procedure
Phase 1: System Preparation (The Oxygen Purge)

Oxygen is the enemy of this reaction. Its presence promotes the Glaser homocoupling of the alkyne (turning the solution blue/green then black) rather than the cross-coupling.

  • Charge the reaction flask with 1-bromo-3-iodobenzene (1.0 equiv),

    
      (2 mol%), and CuI  (4 mol%).
    
  • Seal the flask and cycle vacuum/Argon three times.

  • Add Triethylamine (TEA) (approx. 5 mL per mmol of substrate) via syringe.

    • Note: The TEA should be pre-sparged with Argon for 15 minutes before use.

Phase 2: The Reaction
  • Add 2-methyl-3-butyn-2-ol (1.1 equiv) dropwise via syringe at Room Temperature (23°C).

    • Observation: The reaction mixture typically turns from yellow to a dark brown/grey slurry as the catalytic cycle engages and ammonium salts precipitate.

  • Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 80:20). The starting material (Rf ~0.6) should disappear. The product will appear as a more polar spot (Rf ~0.3).

    • Warning: Do NOT heat the reaction. Heating triggers C–Br activation.

Phase 3: Workup & Purification
  • Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and ammonium salts.

  • Wash the filtrate with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient from 0% to 20% EtOAc in Hexanes.

    • Yield Target: 85–95%.[6]

Operational Workflow Diagram

Workflow Setup Step 1: Inert Atmosphere Setup (Vac/Ar Cycles) Mix Step 2: Add Solids + Degassed TEA (Pd catalyst, CuI, Substrate) Setup->Mix Addition Step 3: Add Alkyne Dropwise (Temp: 23°C) Mix->Addition Monitor Step 4: Monitor (TLC/HPLC) Endpoint: Loss of SM Addition->Monitor Monitor->Addition Incomplete (>6h)? Add 0.5 mol% Cat Quench Step 5: Celite Filtration & Extraction Monitor->Quench Complete (2-4h)

Figure 2: Operational workflow emphasizing the critical inert atmosphere setup.

Troubleshooting & Optimization Guide

IssueSymptomRoot CauseCorrective Action
Homocoupling Solution turns blue/green; "Glaser" dimer observed on TLC.Oxygen ingress.Re-sparge solvents; ensure strict Ar atmosphere.
Bis-coupling Product mass + alkyne mass (M+82) observed.Temperature too high or huge excess of alkyne.Keep temp < 25°C; strictly limit alkyne to 1.1 equiv.
Stalled Rxn SM remains after 6 hours.Catalyst poisoning or inactive Pd source.Add fresh catalyst (0.5 mol%) in degassed solvent.
Black Precipitate Heavy black crash-out immediately."Pd Black" formation (catalyst decomposition).Ensure phosphine ligands are sufficient; check reagent purity.

Post-Reaction Pathway: Deprotection

Note: This step is performed after the Sonogashira coupling is isolated.

To convert the coupled product to the terminal alkyne (1-bromo-3-ethynylbenzene):

  • Dissolve the coupled product in Toluene/Isopropanol (4:1).

  • Add powdered KOH (3.0 equiv).

  • Heat to reflux (110°C) for 1–2 hours (Retro-Favorsky).

  • Acetone is driven off; the terminal alkyne is isolated via standard workup.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Nagy, E., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.[7][8] Organic Letters, 6(16), 2777–2780.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Selective Coupling of Dihaloarenes with Alkynols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the selective coupling of dihaloarenes with alkynols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Sonogashira and related cross-coupling reactions. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance reaction yield and selectivity. Our guidance is rooted in established chemical principles and validated by peer-reviewed literature to ensure you can proceed with confidence in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-alkynylated product?

A1: Achieving high selectivity for mono-alkynylation of a dihaloarene is a common challenge that hinges on controlling the relative rates of the first and second coupling events. Several factors can be tuned to favor the desired mono-substituted product:

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is critical. Bulky ligands can sterically hinder the second oxidative addition, thus favoring mono-functionalization.[1] For instance, employing bulky NHC ligands has been shown to increase selectivity for the distal C-Cl site in couplings of 2,4-dichloropyridine derivatives.[2] Conversely, less sterically demanding ligands might be more prone to diarylation.[3]

  • Catalyst Speciation: The nature of the palladium catalyst itself—whether it's a mononuclear or multinuclear species—can dramatically influence site selectivity.[2][4] For example, in the cross-coupling of 2,4-dibromopyridine, mononuclear Pd catalysts typically favor C2-arylation, while multinuclear Pd species can switch the selectivity to the C4 position.[4] Controlling the Pd/ligand ratio is a key parameter to influence catalyst speciation.[4]

  • Solvent Effects: The reaction solvent plays a crucial role in selectivity. In some systems, polar, oxygen-containing solvents like THF can promote mono-selectivity with dibromoarenes. This is attributed to the bromide anion byproduct displacing the Pd(0) catalyst from the mono-coupled product, competing with the second oxidative addition.[3][5][6] Aromatic and chlorinated solvents, on the other hand, may favor diarylation.[3][5][6]

  • Coordinating Additives: The addition of small coordinating molecules, such as DMSO, can significantly suppress overfunctionalization by displacing the palladium catalyst from the initial product π-complex, thus preventing the second coupling reaction.[1]

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling). What are the primary causes and how can I minimize this side reaction?

A2: Glaser coupling is a frequent and undesirable side reaction in Sonogashira couplings, leading to the formation of diyne byproducts.[7][8] This is particularly problematic when the terminal alkyne is a valuable or complex molecule.[7] Key strategies to mitigate this include:

  • Copper-Free Conditions: The copper(I) co-catalyst is often the main culprit in promoting homocoupling.[8][9][10] Switching to a copper-free Sonogashira protocol can be highly effective. Numerous copper-free methods have been developed that still provide excellent yields for the cross-coupled product.[10][11][12]

  • Control of Atmosphere: Homocoupling is an oxidative process. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice. Some studies have shown that using a dilute hydrogen atmosphere can further reduce homocoupling to minimal levels.[13]

  • Base Selection: The choice of base can influence the rate of homocoupling. While amine bases are common, exploring alternatives might be beneficial if Glaser coupling is persistent.[10]

  • Reaction Concentration: The concentration of the catalyst and oxygen can affect the extent of homocoupling.[13] Ensuring rigorous deoxygenation of the solvent and running the reaction at an appropriate concentration can be beneficial.

Q3: How do I control regioselectivity when my dihaloarene has two different halogen atoms (e.g., bromo and iodo)?

A3: When dealing with dihaloarenes containing different halogens, the inherent reactivity of the carbon-halogen bonds typically dictates the regioselectivity. The order of reactivity for oxidative addition to the palladium catalyst is generally I > Br > Cl > F.[9][10]

Therefore, in a molecule like 2-bromo-4-iodo-quinoline, the Sonogashira coupling will preferentially occur at the more reactive C-I bond.[9] This intrinsic reactivity difference is often sufficient to achieve high regioselectivity.

Q4: My reaction is sluggish or not proceeding to completion. What are the common causes of low reactivity?

A4: Low reactivity in a Sonogashira coupling can stem from several factors. A systematic troubleshooting approach is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more stable precatalyst like PdCl₂(PPh₃)₂.[9] The choice of ligand is also crucial; electron-rich phosphine ligands can increase the rate of oxidative addition.[9]

  • Base Strength and Solubility: The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[10] Ensure the chosen base is strong enough and has sufficient solubility in the reaction medium. Common bases include amines like triethylamine or diethylamine, or inorganic bases like K₂CO₃ or Cs₂CO₃.[10][14][15]

  • Solvent Choice: The solvent must dissolve all reaction components.[7] The polarity of the solvent can significantly impact reaction rates.[7] For instance, some studies have found that DMF can slow down the reaction by displacing ligands from the active palladium complex, while toluene might be a better choice in such cases.[7]

  • Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates (e.g., aryl bromides or chlorides) may require heating.[10] A systematic increase in temperature can often improve conversion.[14]

  • Substrate Purity: Impurities in the dihaloarene or alkynol can poison the catalyst. Ensure all reactants are of high purity.

Q5: Are protecting groups necessary for the hydroxyl group on my alkynol?

A5: The necessity of protecting the hydroxyl group on the alkynol depends on the specific reaction conditions and the overall molecular structure. In many cases, the Sonogashira coupling is tolerant of free hydroxyl groups. However, if the hydroxyl group is acidic or can interfere with the catalyst or base, protection may be required. Common protecting groups like silyl ethers (e.g., TBS, TIPS) or benzyl ethers can be employed.[16] It's often worth attempting the reaction without a protecting group first, as this simplifies the synthetic route. There are also protecting-group-free methods developed for substrates containing sensitive functional groups like carboxylic acids.[15]

Troubleshooting Guides

Guide 1: Poor Regioselectivity with Symmetrical Dihaloarenes

Problem: The reaction yields a mixture of regioisomers when using a dihaloarene with chemically distinct but similar halogen positions (e.g., 2,5-dibromopyridine).

Causality Analysis & Solution Workflow:

The regioselectivity in such cases is governed by subtle electronic and steric differences between the two C-X bonds, and how the catalyst interacts with them. The oxidative addition step is generally considered the selectivity-determining step.[17]

cluster_0 Troubleshooting Poor Regioselectivity cluster_1 Catalyst Modification cluster_2 Condition Optimization A Low Regioselectivity Observed B Analyze Electronic & Steric Factors of Substrate A->B Step 1 C Modify Catalyst System B->C Step 2 D Optimize Reaction Conditions C->D Step 3 C1 Switch Ligand Type (e.g., monodentate vs. bidentate) C->C1 C2 Vary Ligand Steric Bulk C->C2 C3 Adjust Pd/Ligand Ratio to influence speciation C->C3 E Characterize Product Mixture D->E Step 4 D1 Screen Solvents (Polar vs. Nonpolar) D->D1 D2 Vary Temperature D->D2

Caption: Workflow for troubleshooting poor regioselectivity.

Detailed Steps:

  • Substrate Analysis: Evaluate the electronic properties of the C-X bonds. For heteroaromatic systems, the position relative to the heteroatom is a major factor.[4][18] Coupling often occurs at the halogen proximal to the heteroatom due to bond polarization.[4]

  • Catalyst-Controlled Selectivity: If substrate control is insufficient, switch to a catalyst-controlled strategy.[17]

    • Ligand Screening: The choice of ligand can reverse or enhance selectivity. For example, with 9-substituted 2,8-diiodopurines, monodentate ligands like PPh₃ favor coupling at the C2 position, while bidentate or electron-rich monodentate ligands switch the selectivity to the C8 position.[19]

    • Catalyst Speciation: As mentioned in Q1, altering the Pd/ligand ratio can change the active catalyst from a mononuclear to a multinuclear species, which can invert the site of reaction.[2][4]

  • Solvent and Temperature Screening: Systematically screen different solvents and temperatures, as these can influence the kinetics of the two competing oxidative addition pathways.[7][14]

Guide 2: Incomplete Conversion and/or Catalyst Decomposition

Problem: The reaction stalls before the starting material is fully consumed, and catalyst precipitation (palladium black) is observed.

Causality Analysis & Solution Workflow:

Catalyst decomposition is often a sign of an unstable catalytic species or harsh reaction conditions. The goal is to maintain the active Pd(0) species throughout the reaction.

cluster_0 Troubleshooting Incomplete Conversion cluster_1 Catalyst Stabilization cluster_2 Parameter Adjustment Start Reaction Stalls / Pd Black Observed Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Optimize_Catalyst Stabilize Catalyst System Check_Reagents->Optimize_Catalyst Adjust_Conditions Modify Reaction Parameters Optimize_Catalyst->Adjust_Conditions Opt_Cat1 Increase Ligand Concentration Optimize_Catalyst->Opt_Cat1 Opt_Cat2 Use More Robust Ligand (e.g., NHC, Buchwald-type) Optimize_Catalyst->Opt_Cat2 Opt_Cat3 Use a Precatalyst Optimize_Catalyst->Opt_Cat3 Monitor Monitor Reaction Progress (TLC/GC/LCMS) Adjust_Conditions->Monitor Adj_Cond1 Lower Reaction Temperature Adjust_Conditions->Adj_Cond1 Adj_Cond2 Ensure Rigorous Degassing Adjust_Conditions->Adj_Cond2 Adj_Cond3 Screen Different Bases Adjust_Conditions->Adj_Cond3

Caption: Workflow for addressing catalyst decomposition.

Detailed Steps:

  • Ligand Choice and Concentration: The ligand stabilizes the Pd(0) center. If decomposition occurs, consider:

    • Increasing the ligand-to-palladium ratio.

    • Switching to a more robust ligand. N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines (e.g., Buchwald ligands) can form more stable complexes.[2][9]

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition.[14] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Oxygen Exclusion: Rigorously deoxygenate the solvent and maintain a positive pressure of an inert gas. Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Base Compatibility: The chosen base should not promote catalyst degradation. Some amine bases can coordinate to the palladium and alter its stability or activity. An empirical screening of bases can be beneficial.[14]

Data and Protocols

Table 1: Influence of Ligand and Solvent on Mono- vs. Di-arylation
DihaloareneLigandSolventMono:Di RatioReference
2,4-DichloropyridineIPr (NHC)Dioxane/H₂O10.4 : 1 (C4-selective)[2]
2,4-DichloropyridinePPh₃Dioxane/H₂OFavors C2-coupling[2]
m-DibromobenzeneIPent (NHC)BenzeneExclusively Di-arylation[3]
m-DibromobenzeneIPent (NHC)THFIncreased Mono-arylation[3]
1,3-Dichloro-5-methoxybenzeneIPr (NHC)Dioxane/H₂O + 1 eq. DMSO7 : 1[1]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Dihaloarene (1.0 mmol)

  • Alkynol (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%, if not part of the precatalyst)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihaloarene, palladium catalyst, and any additional ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the alkynol.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Engle, K. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. Available at: [Link]

  • Strotman, N. A., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Strotman, N. A., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Strotman, N. A., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]

  • Antelo, F. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Abd-Elgawad, M. M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • Strotman, N. A., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wang, L., et al. (2012). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. Tetrahedron Letters. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Mohammed, A. H., & El-Atawy, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Szeja, W., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Basava, V., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • Reddy, V. P., et al. (2015). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Al-Harrasi, A., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Lei, A., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. Available at: [Link]

  • Strotman, N. A., & Welch, C. J. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available at: [Link]

  • de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Available at: [Link]

Sources

Technical Support Center: Palladium Residue Removal from Alkynyl Carbinol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for the purification of alkynyl carbinol intermediates. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing palladium residues from reaction mixtures, a crucial step for ensuring the purity and safety of active pharmaceutical ingredients (APIs). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and extensive field experience.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of your alkynyl carbinol intermediates after palladium-catalyzed reactions, such as the Sonogashira coupling.[1][2][3]

Issue 1: High levels of palladium (>100 ppm) remain after standard aqueous work-up and filtration.

Root Cause Analysis:

Palladium can persist in various forms, including soluble Pd(II) species and colloidal Pd(0) nanoparticles.[1] A simple aqueous wash and filtration through celite are often insufficient to remove these persistent forms, especially when the palladium is complexed with phosphine ligands or the product molecule itself.[4] Initial palladium levels in crude reaction mixtures can be as high as 5000 ppm.[5][6]

Recommended Solutions:

  • Scavenger Treatment: Employ solid-supported metal scavengers. These are materials like functionalized silica or polymers designed to selectively bind and remove metal impurities.[7]

    • Thiol-functionalized silica (e.g., QuadraSil™ MP): Highly effective for scavenging a broad range of palladium species.[8][9]

    • Thiourea-functionalized polymers (e.g., QuadraPure™ TU): Another excellent choice for palladium removal.[8]

    • Activated Carbon: A cost-effective option that can effectively adsorb palladium.[10][11] However, it may sometimes lead to lower yields of the desired product.[12]

  • Crystallization: If your alkynyl carbinol intermediate is a solid, recrystallization can be a powerful purification step. However, it's important to note that in some cases, palladium impurities can be incorporated into the crystal lattice, making this method less effective on its own.[13]

Visualizing the Decision Process for Palladium Removal:

Caption: Decision tree for addressing high palladium levels.

Issue 2: Significant product loss during scavenger treatment.

Root Cause Analysis:

Some scavengers, particularly activated carbon, can have non-specific binding and adsorb your desired product along with the palladium.[12][14] The choice of solvent and the amount of scavenger used can also impact product recovery.

Recommended Solutions:

  • Optimize Scavenger Loading: Do not use an excessive amount of scavenger. Start with a smaller quantity and screen for the optimal ratio of scavenger to crude product.

  • Solvent Selection: The efficiency of both scavenging and product recovery can be solvent-dependent.[14] Consider performing small-scale screening experiments with different solvents.

  • Alternative Scavengers: If product loss remains high with activated carbon, switch to a more selective scavenger like functionalized silica beads (e.g., SiliaMetS).[15] These often exhibit higher selectivity for the metal with minimal loss of the API.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding palladium removal from alkynyl carbinol intermediates.

Q1: What are the regulatory limits for palladium in pharmaceutical ingredients?

For oral medications, the permitted daily exposure (PDE) for palladium is 100 µg.[16] The concentration limit in the API will depend on the daily dosage. A common target for palladium levels in APIs is less than 10 ppm.[12][17]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

The standard and most reliable method for quantifying trace palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[18] While this requires specialized instrumentation, it is the industry standard for final quality control.[18] For process development and screening of scavenger methods, catalysis-based fluorometric methods can be a faster and less expensive option.[19][20]

Q3: What is the best scavenger for my specific alkynyl carbinol intermediate?

The choice of scavenger is system-dependent and can be influenced by the structure of your intermediate, the solvent, and the nature of the palladium species present.[14] It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific process.

A Comparative Overview of Common Palladium Scavengers:

Scavenger TypeAdvantagesDisadvantagesRecommended For
Activated Carbon Cost-effective, widely available.[10]Can lead to product loss due to non-specific binding.[12][14]Initial purification steps, less sensitive products.
Functionalized Silica High selectivity, minimal product loss, good solvent compatibility.[14]Higher cost compared to activated carbon.High-purity applications, valuable intermediates.
Functionalized Polymers High capacity, effective for a range of palladium species.May require specific solvent conditions.Large-scale manufacturing.

Q4: Can I recover the palladium from the scavenger?

Yes, recovery of the precious metal is often an economic necessity, especially on a large scale.[1] Palladium can be recovered from scavengers through a simple acid wash protocol or via an incineration process.[1][21]

Experimental Protocols

Here are detailed, step-by-step protocols for key palladium removal techniques.

Protocol 1: General Procedure for Palladium Scavenging in Batch Mode

This protocol provides a general guideline for using a solid-supported scavenger.

Workflow for Batch Scavenging:

Batch_Scavenging_Workflow A 1. Dissolve Crude Product in an Appropriate Solvent B 2. Add Scavenger (e.g., 4-8 molar equivalents) A->B C 3. Stir the Slurry (Room temp, 1-24 hours) B->C D 4. Monitor Progress (Optional, via TLC or LC-MS) C->D E 5. Filter to Remove Scavenger D->E F 6. Wash Scavenger with Fresh Solvent E->F G 7. Combine Filtrate and Washes F->G H 8. Concentrate the Solution G->H I 9. Analyze for Residual Palladium (ICP-MS) H->I

Caption: Step-by-step workflow for batch scavenging.

Detailed Steps:

  • Dissolution: Dissolve the crude alkynyl carbinol intermediate in a suitable organic solvent (e.g., THF, ethyl acetate, methanol).

  • Scavenger Addition: Add the selected scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[15]

  • Stirring: Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours.[15] For challenging cases, gentle heating may improve efficiency.

  • Monitoring (Optional): The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering, and analyzing by TLC or LC-MS to ensure the product is stable.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the scavenger.[4]

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Combine: Combine the initial filtrate and the washes.

  • Concentration: Concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the palladium level is within the acceptable range.[18]

Protocol 2: Quantification of Palladium using ICP-MS

This is a generalized protocol and should be adapted to the specific instrumentation and laboratory procedures.

  • Sample Preparation: Accurately weigh a sample of the purified alkynyl carbinol intermediate.

  • Digestion: Digest the sample using a microwave digestion system with a suitable acid mixture (e.g., nitric acid and hydrochloric acid). This process breaks down the organic matrix and brings the palladium into solution.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Calibration: Prepare a series of palladium standard solutions of known concentrations to create a calibration curve.

  • Analysis: Analyze the prepared sample and standard solutions using an ICP-MS instrument.

  • Quantification: Determine the concentration of palladium in the sample by comparing its signal to the calibration curve.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 381, 135166. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]

  • Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Arai, M., et al. (2005). Method of removing palladium.
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate. [Link]

  • Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Retrieved from [Link]

  • Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

  • Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]

  • Various Authors. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14, 939–941. [Link]

  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Ferlin, F., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. [Link]

  • Various Authors. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Request PDF on ResearchGate. [Link]

  • Da'na, E., & Juwairiyah, M. (2015). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science, 26(1), 1-14. [Link]

  • Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. [Link]

  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Various Authors. (n.d.). Fundamental Study of Palladium Recycling Using “Dry Aqua Regia” Considering the Recovery from Spent Auto-catalyst. ResearchGate. [Link]

  • Sun, Y., et al. (n.d.). A kind of method that reclaims palladium from tetrakis (triphenylphosphine) palladium waste liquid.
  • Hughes, D. L. (n.d.). Efficient Scavenging of Ph 3 P and Ph 3 PO with High-Loading Merrifield Resin. Request PDF on ResearchGate. [Link]

  • Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Various Authors. (2022, October 10). Palladium precipitation by formic acid. Gold Refining & Metal Extraction Forum. [Link]

  • Various Authors. (n.d.). Purifying Palladium Precipitated From Dirty Solutoins. Scribd. [Link]

  • Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

  • He, J., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Liang, Y., et al. (2005). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. PubMed. [Link]

Sources

Reaction temperature optimization for deprotecting propargylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PA-OH-OPT-001
Subject: Reaction Temperature Optimization & Stability Protocols
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Tightrope

Welcome to the Propargylic Alcohol Support Hub. You are likely here because your deprotection failed, resulting in a complex mixture of enones, allenes, or polymerized tar.

The Core Problem: Propargylic alcohols (


) are bifunctional "spring-loaded" substrates. They possess two competing reactivity pathways driven by thermodynamics:
  • Pathway A (Desired): Deprotection (Cleavage of Si–O, Si–C, or C–O bonds).

  • Pathway B (Undesired): Rearrangement (Meyer-Schuster or Rupe) and Elimination.

The Temperature Rule: Pathway A is typically under kinetic control (lower activation energy), while Pathway B is often under thermodynamic control (higher activation energy but leads to more stable conjugated products like


-unsaturated ketones).

Therefore, temperature optimization is not just about rate; it is about selectivity.

Mechanism & Failure Analysis

Before optimizing, you must identify how your reaction is failing. The specific failure mode dictates the temperature strategy.

Visualizing the Failure Pathways

The following diagram illustrates the competition between successful deprotection and the fatal Meyer-Schuster rearrangement.

MeyerSchuster Start Protected Propargylic Alcohol (Substrate) Inter Propargylic Cation/Intermediate (High Energy) Start->Inter Acid/Heat (Protonation) Prod Deprotected Alcohol (Target) Inter->Prod Nucleophilic Trapping (H2O) Low Temp (<0°C) Byprod Enone/Enal (Meyer-Schuster Product) Inter->Byprod 1,3-Shift + Tautomerization High Temp (>RT)

Figure 1: Mechanistic divergence. High temperatures provide the activation energy required for the 1,3-shift (Meyer-Schuster), whereas low temperatures favor the kinetic trapping of the intermediate to return the alcohol.

Troubleshooting Guide: Select Your Scenario

Scenario A: Removing Silyl Groups from the Alkyne Terminus (C–Si Cleavage)

Target: Converting


 to 

. Common Reagents: TBAF,

.[1]
SymptomDiagnosisTemperature Fix
Black/Brown Tar Base-catalyzed polymerization. Propargylic protons are acidic; strong bases at high temps cause anionic polymerization.Cool to -78°C , then slowly warm to 0°C. Do not exceed 0°C.
Allene Formation Base-catalyzed isomerization (



).
Strict 0°C limit. Switch from TBAF to buffered fluoride (see Protocol 1).
No Reaction Steric bulk of silyl group (e.g., TIPS) is too high for conditions.Do NOT heat. Heating promotes side reactions. Instead, increase reagent concentration or switch to

at RT.
Scenario B: Removing Protecting Groups from the Alcohol (O–Si or O–C Cleavage)

Target: Converting


 to 

. Common Reagents: Acids (HCl, pTSA), Fluoride (TBAF).
SymptomDiagnosisTemperature Fix
Enone Product Meyer-Schuster Rearrangement. Acid + Heat caused a 1,3-hydroxyl shift.Critical: Run at -20°C to 0°C . If using acid, use Lewis acids (

) rather than Brønsted acids.
Methyl Ketone Rupe Rearrangement. Specific to tertiary alcohols.[2][3]Strict 0°C. Avoid strong acids entirely. Use buffered TBAF or oxidative deprotection if applicable.
Loss of Alkyne Hydrogenation or hydration of the triple bond.Ensure temperature is < 25°C . If using Pd/C for benzyl removal, poison catalyst with quinoline.

Optimized Experimental Protocols

Protocol 1: Buffered TBAF Deprotection (The "Safe" Method)

Use case: Removing TMS/TIPS/TBS from propargylic alcohols without triggering base-catalyzed isomerization or elimination.

Rationale: Commercial TBAF contains hydroxide impurities and is highly basic (


 in THF). This basicity kills propargylic alcohols. Buffering with Acetic Acid (AcOH) creates a mild environment (

).
  • Preparation: Dissolve substrate (1.0 equiv) in dry THF (0.1 M concentration).

  • Buffering: In a separate vial, mix TBAF (1.0 M in THF, 1.2 equiv) with Glacial Acetic Acid (1.2 equiv). Note: Ratio must be 1:1.

  • Temperature Set: Cool the substrate solution to -20°C (Ice/NaCl bath or Cryocooler).

  • Addition: Add the TBAF:AcOH mixture dropwise over 10 minutes.

  • Monitoring: Stir at -20°C for 2 hours. Monitor by TLC.

    • Decision Point: If conversion is <10% after 2h, warm to 0°C . Never heat to reflux.

  • Quench: Pour into saturated

    
     (cold).
    
Protocol 2: Cold Acid Deprotection (THP Removal)

Use case: Removing THP/MOM acetals where Meyer-Schuster risk is high.

  • Solvent: Use MeOH or EtOH (Nucleophilic solvent helps trap the intermediate).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) - milder than pTSA.

  • Temperature: Start at 0°C .

  • Execution:

    • Add PPTS (0.1 equiv) to solution at 0°C.

    • Stir for 4 hours.

    • Troubleshooting: If reaction stalls, move to Room Temperature (20-23°C). Do not exceed 30°C.

  • Workup: Quench with

    
    before concentrating the solvent. Concentrating acidic methanol with heat will destroy your product.
    

Frequently Asked Questions (FAQ)

Q: I am removing a TIPS group from the alkyne. The literature says "reflux in THF with TBAF." Should I do this? A: Absolutely not. Literature procedures often generalize for simple alkynes. Propargylic alcohols are distinct. Refluxing TBAF will almost certainly lead to decomposition or allene formation. Start at 0°C. If the TIPS group is stubborn, use


 in methanol at room temperature; Silver has a high affinity for silicon and works under neutral conditions.

Q: Can I use hydrogenation to remove a Benzyl (Bn) ether from a propargylic alcohol? A: This is risky. The alkyne reduces faster than the benzyl ether in many cases. If you must, use Lindlar's catalyst (poisoned Pd) at low temperature (0°C) and atmospheric pressure, but chemical deprotection (e.g., DDQ for PMB ethers) is vastly superior for preserving the alkyne.

Q: My product looks clean by TLC but degrades on the rotovap. Why? A: The "Thermal Tightrope" applies to workup too. If you used acid to deprotect, and didn't fully neutralize it, the concentration step (heating under vacuum) mimics the Meyer-Schuster conditions. Always quench to pH 7 before evaporation and keep the water bath < 35°C .

Decision Logic: Temperature Selection

Use this flowchart to determine your starting temperature.

TempLogic Start Start Deprotection Planning Q1 Is the Protecting Group Acid Labile (THP, MOM)? Start->Q1 Q2 Is the Protecting Group Silyl (TMS, TIPS)? Q1->Q2 No AcidPath Risk: Meyer-Schuster Q1->AcidPath Yes BasePath Risk: Polymerization/Allene Q2->BasePath Yes Act1 Start at -10°C Use PPTS AcidPath->Act1 Act2 Start at -20°C Use Buffered TBAF BasePath->Act2 TMS (Labile) Act3 Start at 0°C Monitor closely BasePath->Act3 TIPS (Stubborn)

Figure 2: Temperature selection logic. Note that "Stubborn" groups like TIPS still require a 0°C start to assess background decomposition rates before warming.

References

  • Swamy, V. M., et al. "The Meyer–Schuster Rearrangement for the Synthesis of

    
    -Unsaturated Carbonyl Compounds." Organic & Biomolecular Chemistry, 2012. 
    
  • Cadierno, V., et al. "Microwave-Assisted Meyer-Schuster Rearrangement of Propargylic Alcohols."[3] Journal of Organic Chemistry, 2005.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard text for deprotection protocols).
  • Engel, P. S., et al. "Thermal Decomposition of Propargyl Alcohol." The Journal of Physical Chemistry A, 2014.[4]

  • Chauder, B., et al. "The chemistry of propargylic alcohols: instability and stabilization." Chemistry - A European Journal, 2000.

Sources

Technical Support Center: Solubility & Handling of Brominated Alkynols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Non-Polar Solvents Ticket ID: #SOL-BR-ALKYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

The Solubility Paradox: Mechanistic Insight

Why are you facing this issue? Brominated alkynols (e.g., 3-bromo-prop-2-yn-1-ol and its derivatives) present a "Schizophrenic" molecular profile that frustrates standard non-polar solvent workflows.[1]

To solve this, we must look at the Hansen Solubility Parameters (HSP) . Solubility is governed by three energy vectors:

  • 
     (Dispersion):  Van der Waals forces.[1][2] Non-polar solvents (Hexane, Pentane) rely almost exclusively on this.[1]
    
  • 
     (Polarity):  Dipole-dipole interactions.[1][3] The Carbon-Bromine (C-Br) bond creates a significant dipole moment.[1]
    
  • 
     (Hydrogen Bonding):  The terminal Hydroxyl (-OH) group is a strong H-bond donor and acceptor.[1]
    

The Failure Mode: In pure non-polar solvents (Hexane/Heptane), the solvent offers only


. However, your brominated alkynol has high 

and

demands.[1][4]
  • Thermodynamic Consequence: The solute molecules "refuse" to interact with the solvent. Instead, they self-associate via intermolecular Hydrogen bonding (Alcohol-to-Alcohol) and Dipole stacking (C-Br interactions).[1]

  • Result: The compound crashes out as an amorphous oil ("oiling out") or remains a stubborn solid, rather than forming the solvated state required for recrystallization or reaction.[1]

Diagnostic Workflow

Before attempting physical manipulation, determine your specific failure mode using the decision matrix below.

SolubilityWorkflow Start Start: Brominated Alkynol Insoluble in Non-Polar Solvent CheckState What is the physical state of the undissolved material? Start->CheckState Solid Solid / Crystalline CheckState->Solid Remains Solid Oil Oiling Out (Liquid droplets at bottom) CheckState->Oil Forms Oil HeatCheck Can you apply GENTLE heat? (<40°C) Solid->HeatCheck Seed Strategy B: Seeding & Sonication Oil->Seed Try First Cosolvent Strategy A: Cosolvent Titration HeatCheck->Cosolvent Yes (Stable) Protect Strategy C: Derivatization (Silylation) HeatCheck->Protect No (Unstable/Sensitive) Cosolvent->Protect If fails Seed->Cosolvent If fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physical state and thermal stability.[1]

Troubleshooting Scenarios (FAQs)

Issue A: "My compound 'oils out' instead of crystallizing."

Diagnosis: This is the most common issue with brominated alkynols in hexane/heptane. The melting point of the solvated compound is likely lower than the boiling point of the solvent mixture, or impurities are disrupting the crystal lattice. Corrective Action:

  • The "Cloud Point" Reheat: Re-dissolve the oil by adding a small amount of a polar solvent (DCM or Ethyl Acetate) and heating gently.

  • Slow Cooling: Do not place immediately in an ice bath. Rapid cooling traps impurities and promotes oiling. Let it cool to room temperature slowly in an insulated flask.

  • Trituration: If oil persists, decant the supernatant solvent. Add fresh non-polar solvent and scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

Issue B: "The solution turns yellow/brown upon heating."

Diagnosis: Brominated alkynes are thermally labile. The C-Br bond is weak, and the alkyne is reactive. You are likely observing dehydrohalogenation (loss of HBr) or polymerization.[1] Corrective Action:

  • Stop Heating Immediately.

  • Switch Solvents: Move to a solvent system that dissolves the compound at a lower temperature (e.g., Toluene instead of Heptane). Toluene has a

    
    -system that interacts better with the alkyne, improving solubility without requiring excessive heat [1].[1]
    
  • Add Stabilizer: Trace amounts of radical inhibitors (like BHT) or weak acid scavengers (solid NaHCO3) can sometimes inhibit decomposition during handling, though this may interfere with downstream chemistry.[1]

Issue C: "It dissolves in Ether, but crashes out instantly when I add Hexane."

Diagnosis: You crossed the "supersaturation cliff" too fast. The polarity change was too abrupt. Corrective Action:

  • Use the Vapor Diffusion Method . Dissolve your compound in a minimal amount of "Good Solvent" (e.g., THF or DCM) in a small open vial.[1] Place this vial inside a larger closed jar containing the "Bad Solvent" (Hexane). The hexane vapors will slowly diffuse into the small vial, increasing the non-polar character gradually over 24-48 hours, growing high-quality crystals.[1]

Validated Protocols

Protocol 1: Cosolvent Titration (The "Good/Bad" Solvent Method)

Use this when you need the compound in solution for reaction or purification.

StepActionTechnical Rationale
1 Dissolve solute in minimal Dichloromethane (DCM) or Toluene .[1]These solvents have moderate

and

values, solvating both the Br-Alkyne and the -OH group.[1]
2 Filter the solution (if solid impurities remain).[2][5]Removes nucleation sites that could cause premature precipitation.
3 Place flask on a stirrer at Room Temperature (20-25°C).Avoid heating brominated alkynes unless necessary to prevent degradation [2].
4 Add Hexane dropwise via addition funnel.Slowly lowers the overall solvent polarity.
5 Stop when a faint, persistent cloudiness (turbidity) appears.[1]This is the saturation point.
6 Add 1-2 drops of the "Good Solvent" (Step 1) to clear the solution.Returns the system to a just-below-saturation state.[5]
7 (Optional) Cool to 4°C or -20°C.Drives crystallization/precipitation in a controlled manner.
Protocol 2: Hydroxyl Protection (Silylation)

Use this if the physical solubility issues are insurmountable. This chemically modifies the solute to make it lipophilic.

Concept: Convert the polar Alcohol (-OH) to a Silyl Ether (-OTMS or -OTBS).[1] This eliminates the


 (Hydrogen bonding) barrier, making the molecule highly soluble in Hexane.

Workflow:

  • Reagents: Dissolve Brominated Alkynol in DCM.

  • Add: 1.1 eq Imidazole (Base) + 1.1 eq TBS-Cl (tert-Butyldimethylsilyl chloride).

  • Reaction: Stir 1-2 hours at RT.

  • Workup: Wash with water. The organic layer now contains the Silylated Brominated Alkyne .

  • Result: This derivative will be fully soluble in Hexane/Pentane/Toluene.

  • Deprotection: The -OH group can be restored later using TBAF (Tetra-n-butylammonium fluoride).[1]

Safety & Stability Warnings (Critical)

  • Shock Sensitivity: Low molecular weight brominated alkynes (like 3-bromo-prop-2-yn-1-ol) are potentially shock-sensitive and explosive, especially when dry or in high concentration [3].[1] Always keep them in solution.

  • Lachrymators: These compounds are potent alkylating agents. They will irritate mucous membranes and eyes.[6] Handle only in a fume hood.

  • Storage: Store in amber vials (light sensitive) at -20°C. Add copper wire to stabilize if long-term storage is required (prevents polymerization).

References

  • PubChem. (n.d.).[7] 3-Bromoprop-2-yn-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for HSP theory).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Brominated Aryl Alkynols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and application note for the mass spectrometric analysis of brominated aryl alkynols. It addresses the specific challenges of ionizing these bifunctional halogenated species and compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural elucidation.

Content Type: Technical Comparison Guide Subject: 1-(Bromophenyl)alkynols and related derivatives Version: 2.0 (Current Standards)

Executive Summary

Brominated aryl alkynols are critical intermediates in the synthesis of heterocycles (e.g., indoles, benzofurans) and functionalized pharmaceuticals. Their analysis is complicated by the competing fragmentation pathways of the hydroxyl group (dehydration) and the carbon-bromine bond (homolytic cleavage).

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive fragmentation map. While ESI is superior for molecular weight confirmation of labile derivatives, EI remains the gold standard for structural fingerprinting due to the diagnostic "Ortho Effect" and characteristic isotopic clusters.

The Bromine Isotopic Signature (The "1:1 Rule")

Before analyzing fragmentation, the analyst must validate the molecular ion (


) using the unique isotopic abundance of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes, 

and

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Check: Any fragment ion retaining the bromine atom must appear as a doublet separated by 2 mass units (

    
     and 
    
    
    
    ) with approximately equal intensity.[1]
  • Loss of Signature: A fragment appearing as a singlet indicates the loss of the bromine atom (e.g., formation of a phenyl cation).

Comparative Analysis: EI vs. ESI

The choice of ionization source drastically alters the observed spectra.[2]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Ion Fragment Ions (Base Peak often not

)
Molecular Adducts (

,

)
Bromine Stability High probability of C-Br cleavageC-Br bond usually preserved
Hydroxyl Behavior Rapid dehydration (

)
Stable, or forms dimers
Primary Use Structural elucidation, isomer differentiationPurity check, MW confirmation
Recommendation
  • Use ESI for initial confirmation of synthesis success to avoid confusion from extensive fragmentation.

  • Use EI to determine the position of the bromine (ortho/meta/para) and to verify the integrity of the alkyne tail.

Detailed Fragmentation Mechanisms (EI)

The fragmentation of a representative compound, 1-(2-bromophenyl)prop-2-yn-1-ol , proceeds through three competitive pathways.

Pathway A: Dehydration (Dominant)

The hydroxyl group is labile. Under EI conditions, the molecule rapidly loses water (


, 18 Da).
  • Mechanism: 1,2-elimination or 1,4-elimination involving the alkyne proton.

  • Result: Formation of a conjugated enyne radical cation. This peak is often the base peak in substituted alkynols.

Pathway B: -Cleavage

The bond between the carbinol carbon and the alkyne group breaks.

  • Mechanism: Radical site initiation at the oxygen leads to the expulsion of the ethynyl radical (

    
    ).
    
  • Result: A stable oxonium ion (

    
    ).
    
Pathway C: The "Ortho Effect" (Specific to 2-Bromo isomers)

If the bromine is in the ortho position relative to the alkynol chain, a specific cyclization can occur inside the source.

  • Mechanism: The oxygen lone pair attacks the aryl ring, displacing the bromine radical (or HBr elimination), leading to a benzofuran-like cation.

  • Diagnostic: An unexpected peak corresponding to

    
     or 
    
    
    
    with high intensity compared to para isomers.
Representative Data Table

Compound: 1-(4-bromophenyl)prop-2-yn-1-ol (MW: 211/213)

m/z (approx)Ion IdentityStructure TypeRelative AbundanceDiagnostic Note
210 / 212

Molecular IonLow (<10%)1:1 Doublet confirms Br presence.
192 / 194

Conjugated EnyneHigh (Base Peak) 1:1 Doublet. Loss of 18 Da.
131

Aryl CationModerateSinglet . Loss of 79/81 Da.[3]
113

Enyne CationHighSinglet. Complex rearrangement.
53

HydrocarbonModerateAlkyne fragment (non-diagnostic).

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the competitive fragmentation kinetics for a generic brominated aryl alkynol under 70 eV Electron Ionization.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 210/212 (Doublet) Dehydration Loss of H2O (M-18) m/z 192/194 (Conjugated Enyne) M_Ion->Dehydration - H2O (18 Da) AlphaCleavage Alpha-Cleavage Loss of HC≡C• (Oxonium Ion) M_Ion->AlphaCleavage - C2H (25 Da) BrLoss Loss of Br• (M-79/81) m/z 131 (Singlet) (Aryl Cation) M_Ion->BrLoss - Br• Dehydration->BrLoss - Br• (Sequential) SecFrag1 Ring Opening/Rearrangement m/z 102 (Singlet) BrLoss->SecFrag1 - CO / - C2H2

Caption: Figure 1. Competitive fragmentation pathways under 70 eV EI. Note the transition from doublets (Br-containing) to singlets (Br-free).

Experimental Protocol: Standardized Analysis Workflow

To ensure reproducibility in drug development contexts, the following protocol is recommended for analyzing brominated alkynols.

Step 1: Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile (avoid chlorinated solvents like DCM to prevent isotope pattern interference).

  • Concentration: 10 µg/mL (ppm) for ESI; 1 mg/mL for GC-MS (EI).

  • Filtration: 0.22 µm PTFE filter to remove particulates that promote thermal degradation in the source.

Step 2: Instrument Parameters (EI - GC/MS)[2]
  • Inlet Temperature: 250°C (Note: If degradation is observed, lower to 200°C or use on-column injection).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ion Source: 230°C, 70 eV.

Step 3: Data Interpretation Workflow
  • Identify the Molecular Ion: Look for the highest mass cluster.[4] Is it a doublet (1:1)?

  • Check for M-18: Is there a prominent peak at M-18? (Confirms alcohol).

  • Check for M-Br: Is there a singlet at M-80 (approx)? (Confirms bromine loss).

  • Analyze Low Mass Region: Look for m/z 53, 55, or 77 (phenyl) to confirm the backbone.

Workflow Sample Sample (1 mg/mL MeOH) Inlet GC Inlet 250°C Sample->Inlet Source EI Source 70 eV Inlet->Source Analyzer Quadrupole/TOF Source->Analyzer Decision Is M+ Visible? Analyzer->Decision SoftIon Switch to ESI (Soft Ionization) Decision->SoftIon No (Thermal Decomp) Analyze Analyze Isotope Pattern (1:1) Decision->Analyze Yes

Caption: Figure 2. Decision tree for optimizing ionization technique based on molecular ion stability.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Comparison of EI vs ESI ionization energies).

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. [Link] (Source for standard ionization energies and reference spectra of aryl bromides).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Definitive guide on isotope ratio analysis for Br/Cl).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.[5] (Detailed mechanisms for alcohol dehydration in MS).

Sources

A Comparative Guide to TMS-acetylene and 2-Methyl-3-butyn-2-ol as Terminal Alkyne Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the judicious use of protecting groups is paramount.[1] The acidic proton of a terminal alkyne often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations.[1][2] Among the arsenal of available protecting groups for this purpose, trimethylsilyl (TMS) and 2-hydroxyprop-2-yl (generated from 2-methyl-3-butyn-2-ol) have emerged as two of the most widely employed options. This guide provides a detailed, evidence-based comparison of TMS-acetylene and 2-methyl-3-butyn-2-ol, offering insights into their respective strengths, weaknesses, and optimal applications.

The Trimethylsilyl (TMS) Group: A Versatile Workhorse

The trimethylsilyl group is a ubiquitous protecting group in organic chemistry, and its application to terminal alkynes is a testament to its versatility.[2][3] Trimethylsilylacetylene (TMSA) is a liquid, making it a more convenient and safer alternative to gaseous acetylene.[4][5]

Protection and Deprotection Chemistry

Protection: The introduction of the TMS group is typically achieved by treating the terminal alkyne with a strong base, such as a Grignard reagent or an organolithium, followed by the addition of trimethylsilyl chloride (TMSCl).[4][5][6]

Deprotection: The cleavage of the C-Si bond in TMS-protected alkynes is generally facile and can be accomplished under a variety of mild conditions. This is a key advantage of the TMS group. Common deprotection methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for TMS deprotection.[5][7][8]

  • Base-catalyzed methanolysis: Mild bases like potassium carbonate (K₂CO₃) in methanol can efficiently remove the TMS group.[8][9][10]

  • In situ deprotection: In some cases, the TMS group can be removed in the same pot as a subsequent reaction, such as in certain Sonogashira coupling protocols.[7]

It is important to note that TMS-protected alkynes are sensitive to both acidic and basic conditions.[11][12] This lability, while advantageous for deprotection, can be a drawback if the protecting group needs to withstand harsh reaction conditions.[13]

Experimental Protocol: Deprotection of a TMS-Alkyne

Materials:

  • TMS-protected alkyne

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Nitrogen (N₂) atmosphere

Procedure:

  • Dissolve the TMS-alkyne in methanol under a nitrogen atmosphere.[9]

  • Add a catalytic amount of potassium carbonate to the solution.[9]

  • Stir the mixture at room temperature for 2 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, quench the reaction and proceed with standard workup and purification.

Deprotection_TMS Substrate TMS-Alkyne Product Terminal Alkyne Substrate->Product Deprotection Reagents K₂CO₃ / MeOH

Deprotection of a TMS-protected alkyne.

The 2-Hydroxyprop-2-yl Group: A Robust Alternative

2-Methyl-3-butyn-2-ol serves as a convenient and inexpensive source for the in situ generation of a protected alkyne.[4][6][14][15] The protecting group itself is a 2-hydroxyprop-2-yl moiety.

Protection and Deprotection Chemistry

Protection: The protection is achieved through a Favorskii reaction, where a terminal alkyne reacts with acetone in the presence of a strong base, such as potassium hydroxide (KOH) or an alkoxide, to form a 2-hydroxyprop-2-yl-alkyne.[14][16][17] Commercially available 2-methyl-3-butyn-2-ol can also be directly used as the protected alkyne source in coupling reactions.[14][16]

Deprotection: The removal of the 2-hydroxyprop-2-yl group is accomplished via a retro-Favorskii reaction.[14][16] This typically requires heating the compound in a solution of a strong base, like potassium hydroxide, in a high-boiling solvent such as propan-2-ol or toluene.[14][18] While effective, these conditions are harsher than those required for TMS deprotection.[19]

Experimental Protocol: Deprotection via Retro-Favorskii Reaction

Materials:

  • 2-Hydroxyprop-2-yl-protected alkyne

  • Potassium hydroxide (KOH)

  • Propan-2-ol

Procedure:

  • Dissolve the protected alkyne in propan-2-ol.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the reaction mixture to reflux.[14]

  • Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, cool the reaction, quench, and proceed with workup and purification.

Deprotection_Hydroxypropyl Substrate 2-Hydroxyprop-2-yl-Alkyne Product Terminal Alkyne + Acetone Substrate->Product Retro-Favorskii Reaction Reagents KOH / Heat

Deprotection via the retro-Favorskii reaction.

Head-to-Head Comparison

FeatureTMS-acetylene2-Methyl-3-butyn-2-ol
Protection Conditions Strong base (e.g., Grignard, n-BuLi), TMSClStrong base (e.g., KOH), Acetone (Favorskii reaction)[14][16][17]
Deprotection Conditions Mild: K₂CO₃/MeOH, TBAF, mild acid/base[8][9][10]Harsh: Strong base (e.g., KOH), heat (retro-Favorskii)[14][18]
Stability Labile to both acid and base[11][12]Generally more robust, stable to milder basic/acidic conditions
Convenience Liquid, easy to handle[4][5]Commercially available liquid, can be used directly[14][16]
Cost Generally more expensiveLess expensive alternative[4][6][13]
Byproducts of Deprotection TrimethylsilanolAcetone[15]
Compatibility May not be suitable for multi-step syntheses with harsh conditionsMore suitable for syntheses requiring robust protecting groups

Application in Sonogashira Coupling

Both protecting groups are extensively used in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][20][21]

  • TMS-acetylene: In Sonogashira couplings, the TMS group effectively prevents homocoupling of the alkyne.[5][7] The deprotection can often be performed in the same pot, allowing for a tandem Sonogashira coupling to synthesize unsymmetrical diarylalkynes.[7][20]

  • 2-Methyl-3-butyn-2-ol: This reagent can also be used as an acetylene source in Sonogashira reactions.[20][21][22] Following the initial coupling, the 2-hydroxyprop-2-yl group can be removed in situ with a strong base, allowing for a subsequent coupling with a second aryl halide to produce diarylalkynes in a one-pot procedure.[20]

Conclusion: Making the Right Choice

The selection between TMS-acetylene and 2-methyl-3-butyn-2-ol as a protecting group for terminal alkynes is contingent upon the specific requirements of the synthetic route.

Choose TMS-acetylene when:

  • Mild deprotection conditions are crucial to preserve sensitive functional groups elsewhere in the molecule.

  • A one-pot, tandem reaction strategy is desired, and the subsequent reaction conditions are compatible with the lability of the TMS group.

Choose 2-methyl-3-butyn-2-ol when:

  • A more robust protecting group is needed to withstand a wider range of reaction conditions.

  • Cost is a significant consideration.

  • The harsher deprotection conditions are tolerated by the substrate.

Ultimately, a thorough understanding of the stability and reactivity of each protecting group, in the context of the overall synthetic plan, will enable the researcher to make an informed and strategic decision.

References

  • Favorskii reaction - Wikipedia. [Link]

  • Favorskii reaction - chemeurope.com. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. [Link]

  • Favorsky Reaction - J&K Scientific LLC. [Link]

  • What is Protection of the Acetylene Groups - LookChem. [Link]

  • Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. - ResearchGate. [Link]

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. [Link]

  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [Link]

  • preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. [Link]

  • The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes - SIOC Journals. [Link]

  • Retro-Favorskii Reaction Employing Fluoride Sources - ResearchGate. [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC. [Link]

  • 2-Methylbut-3-yn-2-ol - Wikipedia. [Link]

  • Desilylations - Organic Chemistry Portal. [Link]

  • Favorskii Reaction - Organic Chemistry Portal. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. [Link]

  • Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles - ResearchGate. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - ResearchGate. [Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - MDPI. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. [Link]

  • Deprotection Guide - Glen Research. [Link]

  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google P
    • Different strategies for the protection/deprotection of alkynes - ResearchGate. [Link]

  • Trimethylsilylacetylene - Wikipedia. [Link]

  • Alkyne Protecting Groups | PDF | Ether | Chemistry - Scribd. [Link]

Sources

The Hydroxypropyl Advantage: 2-Methyl-3-butyn-2-ol vs. Silyl Groups in Sonogashira Coupling

[1][2]

Executive Summary

In the synthesis of terminal aryl alkynes via Sonogashira coupling, the choice of alkyne masking group is a pivotal decision that impacts cost, scalability, and purification. While trimethylsilyl (TMS) groups are the academic standard due to mild deprotection conditions, hydroxypropyl protection (specifically utilizing 2-methyl-3-butyn-2-ol or HOM ) offers a superior profile for industrial and large-scale applications.

This guide provides a technical comparison of these two strategies, demonstrating why the hydroxypropyl route—relying on the Retro-Favorskii deprotection mechanism—provides distinct advantages in atom economy, solubility-assisted purification, and raw material costs.

Technical Deep Dive: The Chemistry of Protection

The Silyl Standard (TMS)

The conventional route employs trimethylsilylacetylene (TMSA) . The silyl group renders the alkyne bulky and lipophilic.

  • Mechanism: Steric bulk prevents homocoupling (Glaser coupling).

  • Deprotection: Requires fluoride sources (TBAF) or mild bases (K₂CO₃/MeOH).

  • Limitation: High cost of TMSA, volatility of products, and generation of silicon waste (silanols/siloxanes) which can complicate purification.

The Hydroxypropyl Alternative (HOM)

The "hydroxypropyl" strategy utilizes 2-methyl-3-butyn-2-ol , a tertiary alcohol-functionalized alkyne. This acts as a "masked" acetylene equivalent.[1]

  • Mechanism: The polar hydroxyl group alters solubility, often making intermediates crystalline solids rather than oils.

  • Deprotection: Occurs via the Retro-Favorskii reaction , releasing acetone and the terminal alkyne under thermodynamic control.

  • Advantage: Reagents are commodity chemicals (acetone/acetylene adducts), and the byproduct (acetone) is benign and volatile.

Mechanistic Pathway Comparison

The following diagram illustrates the divergent pathways for these two protecting groups.

Sonogashira_Pathwayscluster_TMSRoute A: Silyl Protection (TMS)cluster_HOMRoute B: Hydroxypropyl Protection (HOM)StartAryl Halide(Ar-X)TMSATMS-AcetyleneStart->TMSAPd/Cu Cat.HOM2-Methyl-3-butyn-2-olStart->HOMPd/Cu Cat.Int_TMSIntermediate:Ar-C≡C-TMS(Lipophilic/Volatile)TMSA->Int_TMSDeprot_TMSDeprotection:TBAF or K2CO3Int_TMS->Deprot_TMSWaste_TMSWaste:Fluorosilanes/SilanolsDeprot_TMS->Waste_TMSProductTerminal AlkyneAr-C≡C-HDeprot_TMS->ProductInt_HOMIntermediate:Ar-C≡C-C(OH)Me2(Polar/Crystalline)HOM->Int_HOMDeprot_HOMDeprotection:NaOH/Heat(Retro-Favorskii)Int_HOM->Deprot_HOMWaste_HOMWaste:AcetoneDeprot_HOM->Waste_HOMDeprot_HOM->Product

Figure 1: Comparative workflow of Silyl vs. Hydroxypropyl protection strategies in Sonogashira coupling.

Comparative Analysis: Performance Metrics

The following data synthesizes industrial feedback and experimental results comparing TMS-Acetylene against 2-Methyl-3-butyn-2-ol .

Cost and Scalability
FeatureSilyl Route (TMSA)Hydroxypropyl Route (HOM)Advantage
Reagent Cost High (~$150/mol)Low (~$5/mol)HOM (96% savings)
Atom Economy Poor (Loss of heavy -SiMe₃ group)Moderate (Loss of Acetone)HOM
Purification Chromatographic separation often required due to lipophilicity.High polarity allows silica filtration or crystallization.HOM
Deprotection Expensive TBAF or corrosive fluorides.Cheap NaOH or KOH.HOM
Chemical Stability & Safety
  • TMS Route: Silyl groups are labile to acidic conditions and can migrate. Fluoride deprotection generates reactive silyl fluorides, which etch glass reactors—a critical safety hazard in pilot plants.

  • HOM Route: The tertiary alcohol linkage is robust against acid and mild base. It only cleaves under specific thermodynamic conditions (strong base + heat), offering a "safety lock" mechanism that prevents premature deprotection.

Experimental Protocols

Synthesis of Protected Intermediate (HOM Route)

Objective: Coupling of 4-bromoanisole with 2-methyl-3-butyn-2-ol.

  • Reagent Prep: Charge a reaction vessel with 4-bromoanisole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent/Base: Add degassed Triethylamine (TEA) or Diisopropylamine (3.0 equiv) and THF (5 vol). Note: The polarity of the HOM reagent allows the use of aqueous-organic mixtures if needed.

  • Addition: Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise under N₂ atmosphere.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the product will be significantly more polar than the starting bromide).

  • Workup: Filter off ammonium salts. Concentrate the filtrate. The residue (4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol) often crystallizes upon cooling or trituration with hexanes, avoiding column chromatography.

Retro-Favorskii Deprotection

Objective: Liberation of the terminal alkyne and removal of the acetone unit.

  • Setup: Dissolve the intermediate from 3.1 in Toluene or Xylene (high boiling point is required to drive off acetone).

  • Base Addition: Add powdered KOH (2.0 equiv).

  • Reaction: Heat to reflux (110°C) with a Dean-Stark trap or open distillation head to continuously remove acetone.

    • Critical Control Point: The removal of acetone drives the equilibrium forward (Le Chatelier's principle).

  • Completion: Once acetone evolution ceases (approx. 2–4 hours), cool the mixture.

  • Isolation: Wash with water to remove KOH. Dry the organic layer and concentrate to obtain the pure terminal alkyne.

Mechanism of Action: The Retro-Favorskii Cleavage

Understanding the deprotection mechanism is vital for troubleshooting. Unlike silyl cleavage which is a simple nucleophilic attack on silicon, the HOM deprotection is a thermodynamic equilibrium.

Retro_FavorskiiStep1Step 1: DeprotonationBase removes proton from hydroxyl groupforming alkoxide.Step2Step 2: EquilibriumAlkoxide in equilibrium withacetylide and acetone (Retro-addition).Step1->Step2KOH / HeatStep2->Step1ReversibleStep3Step 3: Irreversible LossAcetone is distilled off,driving reaction to completion.Step2->Step3- Acetone (Distillation)Step4Step 4: ProtonationAcetylide is protonated during workupto form terminal alkyne.Step3->Step4H2O / Workup

Figure 2: The Retro-Favorskii cleavage mechanism driven by acetone removal.

References

  • Beilstein-Institut. (2013). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[2] Beilstein Journal of Organic Chemistry. Link

  • Nagy, E., et al. (2010). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.[3][4] Organic Letters, 12(7), 1548–1551. Link

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[1][5][6][7][8][9] Chemical Society Reviews, 40, 5084-5121. Link

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation.[10][1][2][8][9] Chemical Reviews, 103(5), 1979–2018. Link

13C NMR analysis of alkyne carbons in meta-substituted phenyl rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery scaffolds, the phenylalkyne moiety is a critical structural linker. While para-substituted systems are well-characterized due to strong resonance contributions, meta-substituted phenylalkynes present a unique analytical challenge. The electronic effects in the meta position are subtle, governed primarily by inductive (


) and field (

) effects rather than direct resonance (

).

This guide provides a definitive protocol for the


C NMR analysis of these systems. It compares 

C NMR against IR and

NMR, demonstrating why Carbon-13 is the superior method for structural validation of internal alkynes, provided specific acquisition parameters are met.

The Scientific Challenge: Why Meta-Substitution Matters

In a phenylalkyne system, the alkyne carbons (


 and 

) act as sensitive probes for electronic density.
  • Para-substitution: Allows direct resonance transmission (conjugation) from the substituent to the alkyne. This results in large, easily detectable chemical shift changes.

  • Meta-substitution: Resonance is geometrically "blocked." The substituent influences the alkyne carbons almost exclusively through Inductive Effects (

    
    ) .
    

Consequently, chemical shift perturbations in meta-isomers are smaller (


 ppm variation) and require high-precision acquisition to distinguish from solvent effects or experimental noise.
Visualizing the Electronic Blockade

The following diagram illustrates why meta-substituents fail to transmit resonance to the alkyne, unlike their para counterparts.

ElectronicEffects Figure 1: Electronic transmission pathways in substituted phenylalkynes. Substituent Substituent (X) MetaPos Meta Position (Node on π-system) Substituent->MetaPos Inductive Only (I) ParaPos Para Position (Conjugated) Substituent->ParaPos Resonance + Inductive (R+I) Alkyne Alkyne Carbons (C≡C) MetaPos->Alkyne Weak Transmission (Field Effect) ParaPos->Alkyne Strong Transmission (Direct Conjugation)

Comparative Analysis: 13C NMR vs. Alternatives

For a researcher confirming the synthesis of a meta-functionalized phenylalkyne, choosing the right analytical tool is critical.

Table 1: Performance Comparison of Analytical Methods
Feature

C NMR
FT-IR Spectroscopy

NMR
Primary Detection Direct observation of

skeleton.
Vibrational stretch of

bond.
Indirect (via neighboring protons).
Internal Alkynes Excellent. Distinct signals at 80–95 ppm.Poor. Symmetric alkynes are IR silent (dipole moment

).
N/A. No protons on the triple bond.
Terminal Alkynes Good.

at 70–75 ppm.
Good. Strong

stretch (~3300 cm⁻¹).
Good. Acetylenic proton at 2–3 ppm.
Substituent Sensitivity High.[1][2] Distinguishes meta vs para via shift correlation.Low. Bands are broad; subtle electronic shifts are masked.Moderate. Ring protons show complex splitting.
Quantification Difficult (requires long

delays).
Moderate (Beer-Lambert law applies).Excellent (standard integration).

Verdict: While IR is faster for terminal alkynes,


C NMR is the only reliable method for characterizing internal meta-substituted alkynes , where the dipole moment is too weak for IR detection and there are no protons for 

NMR.

Experimental Protocol: The "Quaternary Carbon" Problem

Alkyne carbons are quaternary (non-protonated) and possess extremely long spin-lattice relaxation times (


), often exceeding 30–50 seconds. Standard 

C parameters (1–2 second delays) will result in invisible or severely suppressed signals for the alkyne carbons due to saturation.
Optimized Workflow for Alkyne Detection

To ensure detection and accurate chemical shift assignment, follow this self-validating protocol.

Workflow Figure 2: Optimized 13C NMR Acquisition Workflow for Quaternary Alkyne Carbons. Sample 1. Sample Prep 50mg in 0.6mL CDCl3 Additive 2. Add Relaxation Agent 2-3 mg Cr(acac)3 Sample->Additive Recommended AltParam Alternative (No Agent) D1: >30 sec | Scans: >1024 Sample->AltParam If pure sample needed Param 3. Acquisition Parameters Pulse: 30° | D1: 2-5 sec (With Cr(acac)3) Additive->Param Process 4. Processing LB: 1-2 Hz (Enhance S/N) Param->Process AltParam->Process

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~50 mg of the substrate in 0.6 mL of deuterated solvent (CDCl

    
     is preferred over DMSO-d
    
    
    
    to avoid solvent-solute H-bonding interactions that skew shifts).
  • Relaxation Agent (Critical): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Why? This paramagnetic species reduces the

      
       of the quaternary alkyne carbons from ~50s to <2s, allowing for rapid scanning and quantitative integration.
      
  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker).

    • Without Cr(acac)

      
      :  Set Relaxation Delay (
      
      
      
      ) to 20–30 seconds .
    • With Cr(acac)

      
      :  Set 
      
      
      
      to 2 seconds .
  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0–2.0 Hz. Alkyne carbons are often lower intensity; this improves the Signal-to-Noise (S/N) ratio.

Data Interpretation: Hammett Correlations[3][4][5]

In meta-substituted phenylalkynes, the chemical shift of the


-carbon (distal from the ring) correlates linearly with the Hammett substituent constant 

.
Expected Chemical Shifts (CDCl , 100 MHz)

The table below demonstrates how the shift of the alkyne carbons (


) changes relative to unsubstituted phenylacetylene.
Substituent (meta-X)Hammett


Shift (ppm)

Shift (ppm)
Electronic Effect

+0.71~81.5~78.2Strong Electron Withdrawing (Inductive)

+0.56~82.0~77.5Electron Withdrawing

+0.37~82.5~76.0Weak Inductive Withdrawal

(Reference)
0.0083.6 74.8 Baseline

-0.07~83.8~74.2Weak Electron Donating

-0.16~84.5~73.5Electron Donating

Note:


 is the carbon directly attached to the phenyl ring. 

is the terminal or internal alkyne carbon.[3] Data represents typical shifts for terminal phenylacetylenes.
Analysis of the Data[2][4][5][6][8][9][10][11][12][13][14]
  • The

    
    -Carbon Trend:  As the substituent becomes more electron-withdrawing (positive 
    
    
    
    ), the
    
    
    -carbon signal moves downfield (higher ppm). This is counter-intuitive to simple resonance models but is consistent with polarization of the
    
    
    -system toward the ring.
  • The

    
    -Carbon Trend:  The 
    
    
    
    -carbon often moves upfield (lower ppm) with electron-withdrawing groups, displaying an "inverse" trend due to the shielding anisotropy of the ring current being perturbed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift ranges).

  • Dawson, D. A., & Reynolds, W. F. (1983). "Investigation of substituent effects in substituted styrenes and phenylacetylenes by 13C NMR spectroscopy." Canadian Journal of Chemistry, 61(10), 2376-2384.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific alkyne shifts).

  • Charisiadis, P., et al. (2014). "NMR signal enhancement of quaternary carbons." Magnetic Resonance in Chemistry.

Sources

A Comparative Guide to the Structural Elucidation of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive methodological framework for the definitive structural analysis of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol. As a member of the aryl-alkynyl alcohol class, this compound and its analogs serve as crucial synthetic intermediates in the development of pharmaceuticals and advanced materials.[1][2][3] An unambiguous determination of the three-dimensional atomic arrangement is paramount for understanding structure-activity relationships, predicting physicochemical properties, and ensuring intellectual property claims.

We will detail a robust protocol for the synthesis and crystallization of the title compound, followed by a step-by-step workflow for its analysis by single-crystal X-ray diffraction (SC-XRD)—the gold standard for absolute structure determination. Furthermore, this guide will objectively compare the capabilities of SC-XRD against other widely used analytical techniques, providing researchers with the necessary context to select the appropriate tools for comprehensive molecular characterization.

Part 1: Recommended Experimental Protocol: Synthesis to Single Crystal

The successful outcome of a crystal structure analysis is critically dependent on the quality of the starting material. The following protocol outlines a reliable pathway from synthesis to obtaining diffraction-quality single crystals, based on established procedures for analogous compounds.[1][2][4]

Synthesis via Sonogashira Coupling

The most direct and efficient route to synthesize 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol is the palladium-catalyzed Sonogashira cross-coupling reaction. This method provides a straightforward construction of the sp²-sp carbon-carbon bond central to the molecule's architecture.

Experimental Steps:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add 1,3-dibromobenzene (1.2 equivalents), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as triphenylphosphine (0.04 eq.), and copper(I) iodide (0.01 eq.).

  • Solvent and Reagents: Add degassed diethylamine or a mixture of THF/triethylamine as the solvent and base. The amine serves both as the solvent and the base required to generate the copper acetylide species in situ.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.0 eq.) dropwise to the stirring mixture.[5][6]

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with aqueous ammonium chloride to remove the copper catalyst. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Chromatography: Purify the crude product via column chromatography on silica gel, typically using a gradient of n-pentane/ethyl acetate as the eluent, to yield the pure title compound.[2]

Causality Behind Choices:

  • Catalyst System: The Pd/Cu co-catalytic system is a classic choice for Sonogashira couplings. Palladium facilitates the oxidative addition of the aryl bromide and the final reductive elimination, while copper(I) activates the terminal alkyne, accelerating the crucial transmetalation step. Copper-free alternatives exist but often require stronger bases or more specialized ligands.[1]

  • Solvent/Base: Diethylamine or triethylamine is essential. It deprotonates the alkyne, neutralizes the HBr formed during the reaction, and helps maintain a reducing environment for the palladium catalyst.

Crystallization for X-ray Diffraction

Growing single crystals suitable for XRD is often the most challenging step. It is an empirical process that relies on creating a state of slow supersaturation.

Recommended Protocol: Slow Evaporation

  • Solvent Screening: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a volatile solvent in a small, clean vial. Good starting solvents to screen, based on successful crystallization of similar compounds, include cyclohexane, or binary mixtures like dichloromethane/methanol or chloroform/hexane.[2][4]

  • Setup: Cover the vial with a cap, or Parafilm, and pierce it with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Growth: Place the vial in a vibration-free location. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.

  • Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.

Part 2: Definitive Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unparalleled, high-resolution view of the molecule's structure in the solid state. It reveals precise bond lengths, bond angles, and the arrangement of molecules relative to one another (crystal packing), including non-covalent interactions like hydrogen bonding.

Workflow for Single-Crystal XRD Analysis

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Reduction Data Integration & Scaling Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Structure_Validation Validation & CIF Generation Structure_Refinement->Structure_Validation Final_Structure Final Validated Structure (CIF File) Structure_Validation->Final_Structure

Caption: Workflow for determining a molecular structure using single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K). The cryogenic temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Data Collection: The mounted crystal is placed in a single-crystal diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated in the beam, and the resulting diffraction pattern—a series of discrete spots—is recorded on a detector.[7][8]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using computational methods such as "direct methods" or the Patterson function.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

  • Validation and Reporting: The final structure is validated for geometric consistency and correctness. The results are reported in a standard Crystallographic Information File (CIF) format, which can be deposited in public databases like the Cambridge Structural Database (CSD).

Part 3: Comparative Analysis of Analytical Techniques

While SC-XRD is definitive for solid-state structure, a comprehensive characterization relies on a suite of complementary techniques. Each method provides unique and valuable information.

TechniqueInformation ObtainedSample RequirementsAdvantagesLimitations
Single-Crystal XRD (SC-XRD) Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Single, well-ordered crystal (0.1-0.3 mm).Provides absolute, high-resolution structural data; considered the "gold standard" for definitive structure proof.[9]Crystal growth can be difficult and time-consuming; provides no information on solution-state behavior or dynamics.
Powder XRD (PXRD) Crystalline phase identification, sample purity, lattice parameters, crystallinity.Microcrystalline powder (~10-20 mg).[8]Rapid analysis, minimal sample preparation; excellent for quality control and polymorph screening.[7][8]Cannot solve complex, unknown structures from scratch; diffraction data is a 1D projection of the 3D lattice, leading to peak overlap and ambiguity.[8][9]
NMR Spectroscopy (¹H, ¹³C, 2D) Molecular connectivity (through-bond correlations), chemical environment of nuclei, relative stereochemistry in solution.Soluble sample (1-10 mg) in a deuterated solvent.Provides detailed structural information in the solution phase, which is often more relevant to chemical reactivity and biological activity.[10][11]Does not provide absolute 3D structure or information on solid-state packing; spectra can be complex for large molecules.[11]
Mass Spectrometry (MS) Molecular weight, elemental composition (high-res), structural information from fragmentation patterns.Small amount of sample (µg to ng), can be solid, liquid, or gas.[12]Extremely sensitive, provides exact molecular formula confirmation; can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[13][14]Provides no information on stereochemistry or atomic connectivity; fragmentation can be complex and difficult to interpret.[14][15]
Synergistic Application in Drug Development

In a drug development context, these techniques are used in concert:

  • Synthesis Confirmation: MS confirms the correct molecular weight, and NMR confirms the expected connectivity in solution.

  • Purity and Form: PXRD is used to check the bulk purity of the synthesized powder and to identify the crystalline form (polymorph).

  • Definitive Structure and Solid-State Properties: SC-XRD provides the definitive structure. This is critical for patent applications and for understanding solid-state properties like solubility and stability, which are governed by the crystal packing and intermolecular interactions revealed by the analysis.

Conclusion

The structural analysis of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol requires a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, single-crystal X-ray diffraction remains the only technique capable of providing an unambiguous and high-resolution determination of its three-dimensional atomic structure in the solid state. The detailed protocol and comparative data presented in this guide equip researchers with the necessary framework to pursue a comprehensive and scientifically rigorous characterization of this and related synthetic intermediates, ensuring the highest standards of data integrity for research, development, and regulatory submission.

References

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  • Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

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  • Chem Help ASAP. (2022, November 22). what is mass spectrometry & how is mass spectrometry used. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

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  • MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

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